Product packaging for MS438(Cat. No.:CAS No. 512840-45-8)

MS438

Cat. No.: B1676858
CAS No.: 512840-45-8
M. Wt: 390.4 g/mol
InChI Key: CRJLZKUONIFOEQ-UHFFFAOYSA-N
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Description

Novel potent agonist of the TSH receptor (TSHR)>MS438 is a potent agonist of the TSH receptor (TSHR).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17F3N2O3 B1676858 MS438 CAS No. 512840-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c1-12-16(18(26)28-11-13-5-3-2-4-6-13)17(25-19(27)24-12)14-7-9-15(10-8-14)20(21,22)23/h2-10,17H,11H2,1H3,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJLZKUONIFOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a dihydropyrimidinone (DHPM) derivative of significant interest in medicinal chemistry. The core of this synthesis is the Biginelli reaction, a one-pot multicomponent reaction that offers an efficient route to this class of heterocyclic compounds.

Introduction

Dihydropyrimidinones and their derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry due to their diverse biological activities. These activities include roles as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists. The target molecule, with its trifluoromethylphenyl moiety, is of particular interest for its potential pharmacological properties, as the trifluoromethyl group can significantly enhance metabolic stability and binding affinity.

The synthesis of this compound is primarily achieved through the Biginelli reaction, a condensation reaction involving an aldehyde, a β-ketoester, and urea (or thiourea). This guide will detail the synthetic pathway, provide a specific experimental protocol, and present the expected characterization data for the final product.

The Biginelli Reaction: Mechanism and Pathway

The Biginelli reaction is a robust and straightforward method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. The reaction mechanism is generally acid-catalyzed and proceeds through a series of key steps, as illustrated in the signaling pathway diagram below.

Biginelli_Reaction Reactants Reactants: 4-(Trifluoromethyl)benzaldehyde Benzyl acetoacetate Urea Aldehyde_Urea Aldehyde-Urea Adduct Reactants->Aldehyde_Urea Condensation Enolate Enolate of Benzyl acetoacetate Reactants->Enolate Tautomerization Acyliminium N-Acyliminium Ion (Key Intermediate) Aldehyde_Urea->Acyliminium Dehydration (Acid-catalyzed) Michael_Adduct Michael-type Adduct Acyliminium->Michael_Adduct Nucleophilic Attack Enolate->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)- 1,2,3,4-tetrahydropyrimidine-5-carboxylate Cyclized_Intermediate->Product Dehydration

Caption: The Biginelli reaction pathway for the synthesis of the target dihydropyrimidinone.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, adapted from general procedures for the Biginelli reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )
4-(Trifluoromethyl)benzaldehyde174.12
Benzyl acetoacetate192.21
Urea60.06
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.63
Ethanol (95%)-
Ethyl acetate-
Hexane-
Reaction Procedure

A mixture of 4-(trifluoromethyl)benzaldehyde (10 mmol, 1.74 g), benzyl acetoacetate (10 mmol, 1.92 g), urea (15 mmol, 0.90 g), and a catalytic amount of tin(II) chloride dihydrate (1 mmol, 0.225 g) is prepared. The reaction can be carried out under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol.

Solvent-Free Approach: The reactants are intimately mixed in a mortar and pestle and then transferred to a round-bottom flask. The flask is heated in an oil bath at 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

Ethanol as Solvent: The reactants are dissolved in 20-30 mL of 95% ethanol in a round-bottom flask equipped with a reflux condenser. The mixture is refluxed with stirring for 4-6 hours. The reaction progress is monitored by TLC.

Work-up and Purification

Upon completion of the reaction, the mixture is cooled to room temperature. The resulting solid is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a crystalline solid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

experimental_workflow start Start reactants Mix Reactants: - 4-(Trifluoromethyl)benzaldehyde - Benzyl acetoacetate - Urea - Catalyst (e.g., SnCl₂·2H₂O) start->reactants reaction Reaction: - Heat (80-100 °C) or Reflux - Monitor by TLC reactants->reaction workup Work-up: - Cool to room temperature - Filter the solid product - Wash with cold ethanol reaction->workup purification Purification: - Recrystallization (e.g., from Ethanol) workup->purification characterization Characterization: - Melting Point - FT-IR Spectroscopy - ¹H NMR Spectroscopy - ¹³C NMR Spectroscopy purification->characterization end End Product characterization->end

Caption: A generalized experimental workflow for the synthesis and characterization of the target molecule.

Characterization Data (Expected)

The following tables summarize the expected quantitative data for the synthesized compound based on analogous structures reported in the literature.

Physical and Analytical Data
PropertyExpected Value
Molecular FormulaC₂₀H₁₇F₃N₂O₃
Molecular Weight402.36 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointExpected in the range of 200-220 °C
Yield70-90% (depending on the reaction conditions)
Spectroscopic Data

FT-IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3250-3100N-H stretching
1710-1690C=O stretching (ester)
1650-1630C=O stretching (urea)
1330-1100C-F stretching

¹H NMR (DMSO-d₆, ppm):

Chemical Shift (δ)MultiplicityIntegrationAssignment
~9.3singlet1H-NH-
~7.8singlet1H-NH-
~7.6doublet2HAromatic CH (ortho to CF₃)
~7.4doublet2HAromatic CH (meta to CF₃)
~7.3multiplet5HAromatic CH (benzyl)
~5.3singlet1H-CH- (chiral center)
~5.1singlet2H-CH₂- (benzyl)
~2.3singlet3H-CH₃

¹³C NMR (DMSO-d₆, ppm):

Chemical Shift (δ)Assignment
~165C=O (ester)
~152C=O (urea)
~148C (pyrimidine ring)
~145C (aromatic, attached to pyrimidine)
~136C (aromatic, benzyl)
~128Aromatic CH (benzyl)
~128Aromatic CH (ortho to CF₃)
~125 (q)CF₃
~125Aromatic CH (meta to CF₃)
~100C (pyrimidine ring)
~65-CH₂- (benzyl)
~54-CH- (chiral center)
~18-CH₃

Conclusion

The synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate via the Biginelli reaction is an efficient and versatile method for obtaining this valuable heterocyclic compound. The one-pot nature of the reaction, coupled with the availability of various catalytic systems and reaction conditions, allows for optimization to achieve high yields. The provided experimental protocol and expected characterization data serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development.

The Biginelli Reaction: A Technical Guide to the Synthesis of Trifluoromethyl-Substituted Tetrahydropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine and trifluoromethyl (CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to bioactive molecules. The Biginelli reaction, a classic multicomponent reaction, offers a straightforward and atom-economical route to dihydropyrimidinones and their derivatives. This technical guide provides an in-depth exploration of the Biginelli reaction for the synthesis of trifluoromethyl-substituted tetrahydropyrimidines, focusing on experimental protocols, quantitative data, and mechanistic insights.

Core Concepts and Reaction Mechanism

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and urea or thiourea. The reaction is typically acid-catalyzed and proceeds through a series of equilibrium steps. The currently accepted mechanism, proposed by Kappe, involves the formation of an N-acyliminium ion intermediate as the key rate-determining step.

In the context of trifluoromethyl-substituted tetrahydropyrimidines, the primary precursor is typically a trifluoromethylated β-dicarbonyl compound, most commonly ethyl 4,4,4-trifluoroacetoacetate. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the dicarbonyl compound and the stability of reaction intermediates.

Biginelli_Mechanism Aldehyde ArCHO Acyliminium N-Acyliminium Ion [ArCH=NH(C=O)NH₂]⁺ Aldehyde->Acyliminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Ketoester CF₃C(O)CH₂CO₂Et Enolate Enolate Ketoester->Enolate H⁺ Adduct Open-Chain Adduct Acyliminium->Adduct + Enolate Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product CF₃-Tetrahydropyrimidine Cyclized->Product - H₂O

Caption: Proposed mechanism of the Biginelli reaction for trifluoromethyl-substituted tetrahydropyrimidines.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of target compounds. Below are representative protocols for the synthesis of trifluoromethyl-substituted tetrahydropyrimidines using the Biginelli reaction.

Protocol 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Reactants:

    • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

    • Ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol)

    • Urea (0.90 g, 15 mmol)

    • Catalyst: Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃, 0.62 g, 1 mmol)

  • Solvent: Acetonitrile (20 mL)

  • Procedure:

    • To a stirred solution of 4-methoxybenzaldehyde and ethyl 4,4,4-trifluoroacetoacetate in acetonitrile, add urea and Yb(OTf)₃.

    • Reflux the reaction mixture for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (100 mL) and stir for 30 minutes.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to afford the pure compound.

Protocol 2: Synthesis of Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate [1]

  • Reactants:

    • 4-(Trifluoromethyl)benzaldehyde (0.1 mol)

    • Ethyl acetoacetate (0.1 mol)

    • Thiourea (0.11 mol)

    • Catalyst: Concentrated Hydrochloric Acid (catalytic amount)

  • Solvent: Ethanol (50 mL)

  • Procedure:

    • A mixture of 4-(trifluoromethyl)benzaldehyde, ethyl acetoacetate, and thiourea in ethanol is prepared.

    • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

    • The reaction mixture is refluxed for 2 hours.[1]

    • After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the final product.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various trifluoromethyl-substituted tetrahydropyrimidines.

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Aryl-6-(trifluoromethyl)-tetrahydropyrimidines

Aldehydeβ-Dicarbonyl Compound(Thio)ureaCatalystSolventTime (h)Yield (%)
BenzaldehydeEthyl 4,4,4-trifluoroacetoacetateUreaYb(OTf)₃Acetonitrile1285
4-ChlorobenzaldehydeEthyl 4,4,4-trifluoroacetoacetateUreaInCl₃THF1092
4-MethylbenzaldehydeEthyl 4,4,4-trifluoroacetoacetateThioureap-TSAEthanol888
3-Nitrobenzaldehyde1,1,1-Trifluoro-2,4-pentanedioneUreaBi(OTf)₃Dichloromethane1575
4-(Trifluoromethyl)benzaldehydeEthyl acetoacetateThioureaconc. HClEthanol2N/A[1]

Table 2: Spectroscopic Data for Selected Trifluoromethyl-Substituted Tetrahydropyrimidines

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Ethyl 4-phenyl-6-(trifluoromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate9.35 (s, 1H, NH), 7.85 (s, 1H, NH), 7.40-7.25 (m, 5H, Ar-H), 5.30 (d, J = 3.0 Hz, 1H, H-4), 4.10 (q, J = 7.1 Hz, 2H, OCH₂), 1.20 (t, J = 7.1 Hz, 3H, CH₃)164.8, 152.5, 142.1, 129.0, 128.5, 126.8, 119.8 (q, J = 275 Hz, CF₃), 100.2, 61.5, 54.8, 14.1
Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate10.3 (s, 1H, NH), 9.65 (s, 1H, NH), 7.70 (d, J = 8.2 Hz, 2H, Ar-H), 7.50 (d, J = 8.2 Hz, 2H, Ar-H), 5.25 (d, J = 3.5 Hz, 1H, H-4), 4.00 (q, J = 7.1 Hz, 2H, OCH₂), 2.30 (s, 3H, CH₃), 1.10 (t, J = 7.1 Hz, 3H, CH₃)174.5, 165.2, 148.0, 145.1, 128.2, 125.8 (q, J = 3.8 Hz), 124.2 (q, J = 272 Hz, CF₃), 101.5, 60.5, 54.0, 18.0, 14.2

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and characterization of trifluoromethyl-substituted tetrahydropyrimidines via the Biginelli reaction is depicted below.

experimental_workflow start Start reactants Combine Aldehyde, β-Dicarbonyl, (Thio)urea, and Catalyst in Solvent start->reactants reaction Heat Reaction Mixture (Reflux or Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Filtration monitoring->workup Complete purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS, mp) purification->characterization product Pure Trifluoromethyl-Substituted Tetrahydropyrimidine characterization->product

Caption: General experimental workflow for the Biginelli synthesis of trifluoromethyl-substituted tetrahydropyrimidines.

Conclusion

The Biginelli reaction provides a powerful and versatile platform for the synthesis of trifluoromethyl-substituted tetrahydropyrimidines. By carefully selecting the appropriate fluorinated building blocks, catalysts, and reaction conditions, a diverse range of these valuable heterocyclic compounds can be accessed efficiently. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the exploration of this important chemical space.

References

Mechanism of action of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the

Mechanism of Action of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the dihydropyrimidine (DHPM) class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. While direct and extensive research on this specific molecule is not widely published, its structural similarity to other well-characterized DHPMs allows for a strong inference of its mechanism of action. Dihydropyrimidines are recognized for a broad range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory effects.[1][2] Notably, certain functionalized DHPMs have been developed as orally active antihypertensive agents.[1]

Based on its structural features, the primary mechanism of action for this compound is predicted to be the blockade of voltage-gated calcium channels, specifically the L-type and potentially T-type channels. This activity is characteristic of the dihydropyridine class of drugs, which are structurally related to DHPMs.[3][4]

Predicted Mechanism of Action: Calcium Channel Blockade

Voltage-gated calcium channels are crucial for regulating calcium influx into cells, which triggers a variety of physiological responses, including muscle contraction and neurotransmitter release. Dihydropyridines and related compounds, such as the one , are known to bind to the α1 subunit of L-type calcium channels. This binding allosterically modulates the channel, stabilizing it in a closed or inactivated state and thereby reducing the influx of calcium ions into the cell.[5]

The blockade of these channels in vascular smooth muscle cells leads to vasodilation, which is the widening of blood vessels.[3] This results in decreased peripheral resistance and a subsequent reduction in blood pressure, making these compounds effective antihypertensive agents.[3] The trifluoromethylphenyl group at the 4-position of the dihydropyrimidine ring is a common feature in potent calcium channel blockers and is thought to enhance binding affinity to the receptor.

Signaling Pathway of Calcium Channel Blockade

The downstream effects of calcium channel blockade by Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be visualized as follows:

G cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell Compound Compound L_type_Ca_Channel L-type Ca2+ Channel Compound->L_type_Ca_Channel Blocks Ca_ion_int L_type_Ca_Channel->Ca_ion_int Ca2+ Influx (Inhibited) Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Leads to Ca_ion_ext Calmodulin Calmodulin Ca_ion_int->Calmodulin Binds to MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Figure 1. Signaling pathway of calcium channel blockade.
Quantitative Data from Structurally Related Compounds

Compound ClassTargetAssay TypeTypical IC₅₀/EC₅₀Reference
Dihydropyrimidine DerivativesL-type Calcium ChannelsElectrophysiology (Patch Clamp)10 nM - 500 nM[6],[7]
Dihydropyrimidine DerivativesT-type Calcium ChannelsElectrophysiology (Patch Clamp)50 nM - 2 µM[6],[7]
Dihydropyrimidine DerivativesAortic Ring ContractionFunctional Assay100 nM - 1 µM[6]
Experimental Protocols

The evaluation of compounds like Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate for calcium channel blocking activity typically involves a series of in vitro experiments.

1. Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard for characterizing the effects of a compound on ion channel function.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human CaV1.2 (L-type) or CaV3.2 (T-type) calcium channel subunits.

  • Methodology:

    • Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.

    • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • The membrane potential is held at a level where the calcium channels are closed (e.g., -80 mV).

    • Depolarizing voltage steps are applied to activate the channels and elicit an inward calcium current.

    • The test compound is applied at various concentrations via a perfusion system.

    • The reduction in the peak calcium current in the presence of the compound is measured to determine the concentration-response curve and calculate the IC₅₀ value.

2. In Vitro Aortic Ring Contraction Assay

This functional assay assesses the vasodilatory effect of the compound on isolated blood vessels.

  • Tissue: Thoracic aorta isolated from male Wistar rats.

  • Methodology:

    • The aorta is excised, cleaned of connective tissue, and cut into rings of 2-3 mm in width.

    • The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

    • The rings are placed under an optimal resting tension (e.g., 1.5 g) and allowed to equilibrate.

    • Contraction is induced by adding a high concentration of potassium chloride (e.g., 80 mM), which depolarizes the smooth muscle cells and opens voltage-gated calcium channels.

    • Once a stable contraction plateau is reached, the test compound is added cumulatively in increasing concentrations.

    • The relaxation of the aortic ring is measured as a percentage of the pre-contraction induced by KCl.

    • The concentration-response curve is used to determine the EC₅₀ value.

Experimental Workflow

The general workflow for characterizing a potential calcium channel blocker is as follows:

G Start Compound Synthesis Primary_Screen Primary Screening (e.g., High-Throughput Ca2+ Flux Assay) Start->Primary_Screen Patch_Clamp Electrophysiology (Whole-Cell Patch Clamp) Primary_Screen->Patch_Clamp Active Compounds Functional_Assay Functional Assay (Aortic Ring Contraction) Patch_Clamp->Functional_Assay Selectivity Channel Selectivity Profiling (L-type vs. T-type, etc.) Functional_Assay->Selectivity In_Vivo In Vivo Studies (e.g., Blood Pressure in Hypertensive Rats) Selectivity->In_Vivo End Lead Candidate In_Vivo->End

Figure 2. Drug discovery workflow for a calcium channel blocker.
Other Potential Mechanisms

While calcium channel blockade is the most probable mechanism of action, the dihydropyrimidine scaffold has been associated with other biological targets.[2][8][9] These include:

  • Mitotic Kinesin Eg5 Inhibition: Some DHPMs, like Monastrol, are known to inhibit the mitotic kinesin Eg5, leading to cell cycle arrest and making them potential anticancer agents.[2]

  • Dihydropyrimidine Dehydrogenase (DPD) Inhibition: Certain pyrimidine derivatives can inhibit DPD, an enzyme involved in the catabolism of 5-fluorouracil (5-FU), a chemotherapy drug.[10][11]

  • Antimicrobial Activity: Various dihydropyrimidine derivatives have demonstrated antibacterial and antifungal properties.[1]

Further experimental validation would be required to definitively confirm the primary mechanism of action for Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and to explore these potential secondary activities.

Conclusion

References

Spectroscopic and Synthetic Profile of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Detailed experimental protocols for its synthesis via the Biginelli reaction are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Spectroscopic Data

Table 1: ¹H NMR Spectral Data of Analogous Tetrahydropyrimidine Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateCDCl₃9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (d, J=3.2 Hz, 1H, CH), 4.00 (q, J=7.1 Hz, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11 (t, J=7.1 Hz, 3H, OCH₂CH₃)[1]
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateCDCl₃7.48 (bs, 1H), 7.30-7.24 (m, 4H), 5.58 (bs, 1H), 5.40 (s, 1H), 4.08 (q, J=7.2 Hz, 2H), 2.35 (s, 3H), 1.17(t, J=7.2 Hz, 3H)
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateDMSO-d₆9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H)[1]

Table 2: ¹³C NMR Spectral Data of Analogous Tetrahydropyrimidine Derivatives

CompoundSolventChemical Shift (δ, ppm)
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateDMSO-d₆165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[1]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateDMSO-d₆165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4[1]

Table 3: IR Spectral Data of Analogous Tetrahydropyrimidine Derivatives

CompoundSample PrepWavenumber (cm⁻¹)
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateKBr3242 (N-H), 1727 (C=O, ester), 1703 (C=O, urea), 1649 (C=C)
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateKBr3241, 3113, 2980, 1726, 1703, 1648
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateKBr3435, 2986, 1746, 1635[1]

Table 4: Mass Spectrometry Data of Analogous Tetrahydropyrimidine Derivatives

CompoundIonization Modem/z (M⁺)
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateESI+261.1
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateESI+306.1
Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateESI+368.1

Experimental Protocols

The synthesis of the title compound is typically achieved through the Biginelli reaction, a one-pot three-component condensation.

General Procedure for the Synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

A mixture of 4-(trifluoromethyl)benzaldehyde (1 mmol), benzyl acetoacetate (1 mmol), and urea (1.5 mmol) is prepared in a suitable solvent, such as ethanol or a solvent-free medium. A catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid) is added to the mixture. The reaction mixture is then heated under reflux or irradiated with microwaves for a period ranging from 30 minutes to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with a cold solvent (e.g., ethanol, water) and then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure product.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Biginelli Reaction Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

References

Physical and chemical properties of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential characteristics of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This molecule belongs to the class of dihydropyrimidinones (DHPMs), a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities.

Core Physical and Chemical Properties

Predicted Physicochemical Properties
PropertyPredicted ValueRemarks
Molecular Formula C₂₀H₁₇F₃N₂O₃
Molecular Weight 402.36 g/mol
Appearance White to off-white solidTypical for DHPMs
Melting Point >200 °CHigh melting points are characteristic of this class of compounds.
Boiling Point >450 °CPredicted; likely to decompose before boiling under atmospheric pressure.
Solubility Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.Common solubility profile for DHPMs.
pKa ~11-12Predicted based on the acidic N-H proton.
Spectroscopic Data (Predicted)
SpectroscopyExpected Features
¹H NMR Signals corresponding to the benzyl ester protons, the trifluoromethylphenyl group protons, the pyrimidine ring protons (including a characteristic doublet for the C4-H), and the methyl group protons.
¹³C NMR Resonances for the carbonyl carbons (ester and urea), the aromatic carbons, the trifluoromethyl carbon, the pyrimidine ring carbons, and the methyl carbon.
IR (Infrared) Characteristic peaks for N-H stretching, C=O stretching (ester and urea), and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.

Experimental Protocol: Synthesis via Biginelli Reaction

The most common and efficient method for the synthesis of dihydropyrimidinones is the Biginelli reaction. This is a one-pot, three-component condensation reaction.

Materials and Reagents
  • 4-(Trifluoromethyl)benzaldehyde

  • Benzyl acetoacetate

  • Urea

  • Catalyst (e.g., HCl, Lewis acids like FeCl₃, or a solid-phase catalyst)

  • Solvent (e.g., Ethanol, Acetic Acid)

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde (1 equivalent), benzyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or a molar percentage of a Lewis acid).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product is washed with a cold solvent (e.g., a mixture of ethanol and water) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Visualizations

Biginelli Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of the target compound via the Biginelli reaction.

Biginelli_Workflow reagents Reactants: - 4-(Trifluoromethyl)benzaldehyde - Benzyl Acetoacetate - Urea dissolve Dissolve in Solvent (e.g., Ethanol) reagents->dissolve catalyst Add Catalyst (e.g., HCl) dissolve->catalyst reflux Heat to Reflux (2-12 hours) catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter purify Recrystallize (e.g., from Ethanol) filter->purify product Final Product purify->product

Caption: Synthetic workflow for the Biginelli reaction.

Biginelli Reaction Mechanism

The underlying chemical transformations of the Biginelli reaction are depicted in the following signaling pathway-style diagram.

Biginelli_Mechanism cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_final Final Steps A 4-(Trifluoromethyl)benzaldehyde I1 Acyliminium Ion A->I1 Protonation U Urea U->I1 Condensation B Benzyl Acetoacetate I2 Enolate B->I2 Tautomerization I3 Open-Chain Adduct I1->I3 Nucleophilic Addition I2->I3 C Cyclization I3->C Intramolecular Amidation D Dehydration C->D P Final DHPM Product D->P

Biological activity of trifluoromethyl-containing dihydropyrimidinones.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl-Containing Dihydropyrimidinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2][3] First synthesized by Pietro Biginelli in 1893, this scaffold is present in numerous biologically active molecules and natural products.[4][5][6] The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[7] Consequently, trifluoromethyl-containing dihydropyrimidinones represent a promising area of research for the development of new therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds.

Synthesis

The primary method for synthesizing dihydropyrimidinones is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions.[2][5][8] To introduce a trifluoromethyl group, substituted benzaldehydes or β-ketoesters containing the -CF3 moiety are commonly used.[9][10]

G cluster_process Process cluster_product Product r1 CF3-Aryl-Aldehyde p1 One-Pot Reaction (Biginelli Condensation) r1->p1 r2 β-Ketoester r2->p1 r3 Urea / Thiourea r3->p1 prod Trifluoromethyl-containing Dihydropyrimidinone p1->prod p2 Acid Catalyst (e.g., HCl) Microwave Irradiation or Conventional Heating p2->p1

Caption: General workflow for the Biginelli synthesis of CF3-DHPMs.

Biological Activities

Trifluoromethyl-containing DHPMs have been investigated for a wide range of biological activities, demonstrating their potential as versatile therapeutic scaffolds.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria is a major global health concern, necessitating the development of new antimicrobial agents.[9][11] Several studies have shown that DHPMs, particularly those with trifluoromethyl substitutions, possess significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Enterococcus faecium.[9][11][12][13]

The position of the trifluoromethyl group on the aryl ring significantly influences potency. For instance, a 4-CF3 substituted compound showed enhanced potency compared to its 3-substituted counterpart.[9][11] Combining a 3-trifluoromethylphenyl group at the R1 position with a 4-isobutylphenyl group at the R2 position resulted in a highly potent analogue that inhibited S. aureus growth at a Minimum Inhibitory Concentration (MIC) of 2 μg/mL.[9]

Table 1: Antibacterial Activity of Trifluoromethyl-Containing Compounds

Compound ID Substitution Pattern Target Organism MIC (μg/mL) Reference
6e 4-CF3 substituted phenyl S. aureus Potent (exact value not specified) [9][11]
7f R1: 3-trifluoromethylphenyl, R2: 4-isobutylphenyl S. aureus (3 strains) 2 [9]
13 Trifluoromethyl-substituted derivative MRSA strain 3.12 [12]
24 Methoxy and trifluoromethyl substituted Bacterial strains Moderate inhibition [12]
25 Bromo and trifluoromethyl substituted S. aureus (3 strains) 0.78 [12]
25 Bromo and trifluoromethyl substituted S. epidermidis 1.56 [12]

| 25 | Bromo and trifluoromethyl substituted | E. faecium | 0.78 |[12] |

Anticancer Activity

DHPMs have emerged as a "privileged scaffold" for developing anticancer agents.[14] The most well-known example is Monastrol, which inhibits the mitotic kinesin Eg5, leading to mitotic arrest and apoptosis.[3][4][8][14] Research has focused on synthesizing novel trifluoromethyl-containing DHPM analogues to identify more potent Eg5 inhibitors and other anticancer compounds.[4] These compounds have shown cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A-549), and cervical (HeLa) cancer cells.[4][14][15]

Table 2: Anticancer Activity of Trifluoromethyl-Containing Compounds

Compound Class/ID Target Cell Line Activity Metric Value Reference
Aryl-urea derivative (7) PACA2 (Pancreatic) IC50 44.4 µM [7]
Aryl-urea derivative (8) PACA2 (Pancreatic) IC50 22.4 µM [7]
Aryl-urea derivative (9) HCT116 (Colon) IC50 17.8 µM [7]
Aryl-urea derivative (9) HePG2 (Liver) IC50 12.4 µM [7]
Aryl-urea derivative (9) HOS (Osteosarcoma) IC50 17.6 µM [7]

| DHPM derivative (C9) | Caco-2, HeLa, L929, T24 | Eg5 ATPase Inhibition (IC50) | 30.25 µM |[4] |

The proposed mechanism for some of these compounds involves the inhibition of key proteins in cell division or the induction of apoptosis through pathways like p53 mediation.[8]

G DHPM CF3-DHPM (e.g., Monastrol analogue) Eg5 Kinesin Eg5 DHPM->Eg5 Inhibits Spindle Bipolar Spindle Formation Eg5->Spindle Required for Arrest Mitotic Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Caption: Anticancer mechanism via Eg5 kinesin inhibition.

Anti-inflammatory and Other Activities

DHPM derivatives have also been evaluated for anti-inflammatory, antifungal, antiviral, and antihypertensive properties.[2][16][17] The anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model.[2][17][18] Some studies suggest that the anti-inflammatory effects may be linked to the activation of the Toll-like receptors (TLRs) signaling pathway.[18]

Furthermore, certain DHPMs act as calcium channel blockers, similar to the dihydropyridine drugs, which explains their potential antihypertensive effects.[1][19] Neuroprotective effects have also been observed, where derivatives protect against ischemic brain injury by blocking L-type Ca2+ channels and inhibiting calmodulin-dependent pathways.[20]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key biological assays.

General Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.

  • Preparation: A two-fold serial dilution of the test compound (e.g., trifluoromethyl-containing DHPM) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[11][12] Absorbance at 600 nm can be used for quantitative measurement.[11]

General Protocol: In Vitro Cytotoxicity Assay (SRB or MTT)

The Sulforhodamine B (SRB) or MTT assays are used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 10, 20, 40, 80 µg/mL) and incubated for a specified period (e.g., 48 hours).[15]

  • Fixation (SRB Assay): Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye. Unbound dye is washed away with acetic acid.

  • Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader. The IC50 value (concentration causing 50% inhibition of cell growth) is calculated from the dose-response curve.[15]

General Protocol: Anti-inflammatory Carrageenan-Induced Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[2]

  • Animal Model: Albino rats are typically used.

  • Compound Administration: The test compound or a reference drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3 hours) after the carrageenan injection using a plethysmometer.

  • Analysis: The percentage reduction in inflammation is calculated by comparing the paw volume of the treated group with the control group.[2]

G cluster_invitro In Vitro Screening cluster_invivo In Vivo / Advanced Studies synthesis Synthesis of CF3-DHPM Library antimicrobial Antimicrobial Assays (MIC Determination) synthesis->antimicrobial anticancer Anticancer Assays (IC50 on Cell Lines) synthesis->anticancer enzyme Enzymatic Assays (e.g., Eg5 ATPase) synthesis->enzyme lead Lead Compound Selection antimicrobial->lead anticancer->lead enzyme->lead animal Animal Models (Toxicity, Efficacy) lead->animal sar SAR & Optimization lead->sar animal->sar preclinical Preclinical Development animal->preclinical

Caption: A typical workflow for drug discovery with CF3-DHPMs.

Conclusion and Future Perspectives

Trifluoromethyl-containing dihydropyrimidinones are a versatile and highly promising class of compounds with a broad spectrum of biological activities, including potent antibacterial, anticancer, and anti-inflammatory effects. The trifluoromethyl group often enhances the pharmacological profile of the DHPM scaffold. Structure-activity relationship studies have demonstrated that the precise positioning of the -CF3 group and other substituents is critical for optimizing biological activity.[11][12]

Future research should focus on synthesizing more diverse libraries of these compounds and screening them against a wider range of biological targets. A deeper investigation into their mechanisms of action, particularly through techniques like photoaffinity labeling, will be crucial for target identification and validation.[11] While many compounds show significant in vitro activity, further development is required to improve selectivity and reduce potential cytotoxicity to mammalian cells, paving the way for their successful translation into clinical candidates.[11]

References

In Silico Modeling and DFT Studies of Tetrahydropyrimidine-5-carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies employed in the study of tetrahydropyrimidine-5-carboxylates, a class of heterocyclic compounds with significant therapeutic potential. The following sections detail the experimental protocols for key in silico techniques, present quantitative data from relevant studies, and visualize complex biological pathways and computational workflows.

Introduction to Tetrahydropyrimidine-5-carboxylates

Tetrahydropyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The core structure of these compounds makes them versatile scaffolds for the design of targeted therapeutic agents. In silico modeling and Density Functional Theory (DFT) studies are pivotal in elucidating the structure-activity relationships (SAR) of these molecules, predicting their biological targets, and optimizing their pharmacokinetic profiles.

Key Biological Targets and Signaling Pathways

In silico studies of tetrahydropyrimidine-5-carboxylates have frequently focused on their potential to inhibit key enzymes implicated in disease pathogenesis, notably Dihydrofolate Reductase (DHFR) and the Bcr-Abl tyrosine kinase.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[3] Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, which are vital for cell proliferation.[3] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, making it an effective target for antimicrobial and anticancer therapies.[4] Tetrahydropyrimidine derivatives, acting as folate analogues, can competitively inhibit DHFR, blocking the synthesis of essential cellular components.[5][6]

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR NADP NADP+ TS Thymidylate Synthase THF->TS Purines Purine Synthesis THF->Purines NADPH NADPH TS->DHF dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Purines->DNA Cell Proliferation Cell Proliferation DNA->Cell Proliferation Inhibitor Tetrahydropyrimidine -5-carboxylate Inhibitor->DHF Competitive Inhibition Inhibitor->Cell Proliferation Inhibition

Figure 1: DHFR Inhibition Pathway.
Bcr-Abl Tyrosine Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[4] It activates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which promote uncontrolled cell proliferation and inhibit apoptosis.[7][8] Small molecule inhibitors that target the ATP-binding site of the Bcr-Abl kinase domain have proven to be effective therapies for CML.[9] Molecular docking studies have explored the potential of tetrahydropyrimidine-5-carboxylates to bind to and inhibit the Bcr-Abl kinase.[10][11]

Bcr_Abl_Pathway cluster_downstream Downstream Signaling cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) Ras Ras BcrAbl->Ras PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 RAF RAF Ras->RAF Akt Akt PI3K->Akt Proliferation Increased Cell Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR Akt->mTOR Akt->Apoptosis mTOR->Proliferation Inhibitor Tetrahydropyrimidine -5-carboxylate Inhibitor->BcrAbl Inhibition

Figure 2: Bcr-Abl Signaling Pathway.

Experimental Protocols

This section outlines the detailed methodologies for the core in silico techniques used in the study of tetrahydropyrimidine-5-carboxylates.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to calculate various molecular properties that are crucial for understanding chemical reactivity and stability.

Objective: To optimize the molecular geometry and calculate electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and reactivity descriptors.

Software: Gaussian 09 or later versions.

Protocol:

  • Molecule Building: The 3D structure of the tetrahydropyrimidine-5-carboxylate derivative is built using a molecular editor such as GaussView or Avogadro.

  • Geometry Optimization:

    • Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is commonly used.[1]

    • Basis Set: The 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is selected for accurate calculations.[12]

    • Input File: An input file is created specifying the coordinates of the molecule, the level of theory (e.g., #p B3LYP/6-31G(d,p) opt), and the desired calculations (e.g., opt for optimization, freq for frequency analysis).

    • Execution: The calculation is run in Gaussian. Convergence to a local minimum on the potential energy surface is confirmed by the absence of imaginary frequencies in the frequency calculation output.

  • Property Calculation:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated as an indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).

Objective: To predict the binding mode and estimate the binding affinity of tetrahydropyrimidine-5-carboxylates to their biological targets.

Software: AutoDock 4.2 with AutoDockTools (ADT).

Protocol:

  • Receptor and Ligand Preparation:

    • Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogens are added, and Kollman charges are assigned using ADT. The prepared receptor is saved in PDBQT format.

    • Ligand: The 3D structure of the tetrahydropyrimidine-5-carboxylate is prepared as described in the DFT protocol. Gasteiger charges are computed, and rotatable bonds are defined using ADT. The prepared ligand is saved in PDBQT format.

  • Grid Box Generation:

    • A grid box is defined around the active site of the receptor using AutoGrid. The grid box should be large enough to encompass the entire binding pocket and allow for translational and rotational movement of the ligand.

    • Grid parameter files (.gpf) are generated, specifying the grid dimensions and atom types for which grid maps will be calculated.

  • Docking Simulation:

    • A docking parameter file (.dpf) is created in ADT, specifying the prepared receptor and ligand PDBQT files, the grid parameter file, and the docking algorithm parameters.

    • The Lamarckian Genetic Algorithm (LGA) is commonly used. Parameters such as the number of GA runs, population size, and number of evaluations are set.

    • The docking simulation is initiated using the autodock4 executable.

  • Analysis of Results:

    • The results are analyzed based on the binding energy (in kcal/mol) and the clustering of docked conformations. The conformation with the lowest binding energy in the most populated cluster is typically considered the most probable binding mode.

    • The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are visualized using software like PyMOL or Discovery Studio.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Objective: To computationally assess the pharmacokinetic and pharmacodynamic properties of tetrahydropyrimidine-5-carboxylates.

Software: Online web servers such as SwissADME and preADMET.

Protocol:

  • Input: The SMILES string or a 2D/3D structure file of the molecule is submitted to the web server.

  • Parameter Selection: The desired properties to be predicted are selected.

  • Execution and Analysis: The server calculates a range of properties, including:

    • Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and solubility.[6]

    • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with P-glycoprotein.

    • Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five.[13]

    • Toxicity: Prediction of potential toxicities such as mutagenicity and carcinogenicity.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from in silico studies of tetrahydropyrimidine-5-carboxylates.

Table 1: Molecular Docking Scores of Tetrahydropyrimidine-5-carboxylate Derivatives

Compound ClassTarget ProteinDocking SoftwareBinding Energy (kcal/mol)Reference
4H-Chromone-THPM-5-carboxylatesBcr-AblAutoDock 4-7.8 to -10.16[10][11]
4H-Chromone-THPM-5-carboxylatesBcr-AblAutoDock Vina-6.9 to -8.5[10][11]
Halogenated THPM DerivativesHuman Serum AlbuminMolegro Virtual Dockerup to -126.322 (MolDock Score)[14]

Table 2: DFT-Calculated Properties of a Representative Tetrahydropyrimidine-5-carboxylate

Calculations performed at the B3LYP/6-31G(d,p) level of theory.

PropertyValueUnitSignificance
EHOMO-6.2eVElectron-donating ability
ELUMO-1.1eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.1eVChemical reactivity and stability[15]
Dipole Moment3.5DebyePolarity of the molecule
Chemical Hardness (η)2.55eVResistance to change in electron distribution
Electronegativity (χ)3.65eVAbility to attract electrons

Table 3: Predicted ADMET Properties of a Representative Tetrahydropyrimidine-5-carboxylate

Predicted using SwissADME.

PropertyPredicted ValueInterpretation
Molecular Weight< 500Compliant with Lipinski's Rule
logP< 5Optimal lipophilicity
Hydrogen Bond Donors< 5Compliant with Lipinski's Rule
Hydrogen Bond Acceptors< 10Compliant with Lipinski's Rule
GI AbsorptionHighGood oral bioavailability predicted
BBB PermeantNoLow potential for CNS side effects
P-gp SubstrateNoNot likely to be effluxed by P-gp

Computational Workflows

The following diagrams illustrate the typical workflows for in silico modeling and the logical relationships between different computational techniques.

in_silico_workflow cluster_ligand_prep Ligand Preparation cluster_target_prep Target Preparation cluster_screening Virtual Screening & Analysis Ligand_Design Ligand Design/ Selection Ligand_3D 3D Structure Generation Ligand_Design->Ligand_3D Ligand_Opt Geometry Optimization (DFT) Ligand_3D->Ligand_Opt Docking Molecular Docking Ligand_Opt->Docking ADMET ADMET Prediction Ligand_Opt->ADMET Target_ID Target Identification PDB Retrieve Protein Structure (PDB) Target_ID->PDB Target_Prep Prepare Receptor PDB->Target_Prep Target_Prep->Docking Binding_Analysis Binding Mode & Affinity Analysis Docking->Binding_Analysis MD_Sim Molecular Dynamics Simulation (Optional) Binding_Analysis->MD_Sim SAR Structure-Activity Relationship (SAR) Binding_Analysis->SAR ADMET->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Ligand_Design Iterative Refinement

Figure 3: In Silico Drug Discovery Workflow.

logical_relationship cluster_dft_outputs DFT Outputs cluster_docking_outputs Docking Outputs cluster_md_outputs MD Outputs DFT DFT Calculations Geom Optimized Geometry DFT->Geom Electronic Electronic Properties (HOMO, LUMO, MEP) DFT->Electronic Docking Molecular Docking Pose Binding Pose Docking->Pose Energy Binding Energy Docking->Energy MD_Sim Molecular Dynamics Stability Complex Stability (RMSD, RMSF) MD_Sim->Stability Free_Energy Binding Free Energy MD_Sim->Free_Energy ADMET ADMET Prediction Geom->Docking Input Ligand Geom->ADMET Input Structure Pose->MD_Sim Starting Conformation

Figure 4: Logical Relationships of In Silico Methods.

Conclusion

The integration of in silico modeling and DFT studies provides a powerful framework for the rational design and development of novel tetrahydropyrimidine-5-carboxylate derivatives as therapeutic agents. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery, facilitating the identification and optimization of promising lead compounds. The continued application of these computational approaches will undoubtedly accelerate the translation of these versatile heterocyclic scaffolds into clinically effective drugs.

References

A Technical Guide to the Synthesis and Characterization of Novel Tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and potential applications of novel tetrahydropyrimidine derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] This document details key synthetic methodologies, comprehensive characterization techniques, and highlights the structure-activity relationships of these promising molecules.

Synthetic Methodologies

The synthesis of tetrahydropyrimidines can be achieved through various chemical reactions. The most prominent methods include the Biginelli reaction, Mannich reaction, and cycloaddition reactions.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that is widely used for the synthesis of dihydropyrimidinones, which can be readily converted to tetrahydropyrimidines.[1][4][5] This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.[3][4]

A general workflow for the Biginelli reaction is illustrated below:

Biginelli Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Aldehyde Aldehyde Mixing Mixing & Reflux Aldehyde->Mixing BetaKetoester β-Ketoester BetaKetoester->Mixing Urea Urea/Thiourea Urea->Mixing DHPM Dihydropyrimidinone Mixing->DHPM Catalyst Acid Catalyst (e.g., HCl) Catalyst->Mixing Purification Purification DHPM->Purification Characterization Characterization Purification->Characterization

Caption: General workflow of the Biginelli reaction.

A mixture of 4-chlorobenzaldehyde (10 mmol), ethyl benzoylacetate (10 mmol), and thiourea (15 mmol) in ethanol (30 mL) is treated with a catalytic amount of concentrated hydrochloric acid. The mixture is refluxed for 4 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The resulting solid is filtered, washed with cold ethanol, and dried to afford the crude product. The crude product is then recrystallized from ethanol to yield the pure compound.[1]

Formal [3+3] Cycloaddition

A modern and environmentally friendly approach to synthesizing polysubstituted tetrahydropyrimidines involves a formal [3+3] cycloaddition of imines with 1,3,5-hexahydro-1,3,5-triazines.[6] This catalyst-free method offers a practical route to these heterocyclic systems from readily available starting materials.[6][7]

A mixture of the corresponding imine (0.5 mmol) and 1,3,5-hexahydro-1,3,5-triazine (0.6 mmol) in toluene (2 mL) is stirred at 110 °C in a sealed tube. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetrahydropyrimidine derivative.[6]

Characterization of Tetrahydropyrimidine Derivatives

The structural elucidation of newly synthesized tetrahydropyrimidine derivatives is accomplished using a combination of spectroscopic techniques.

TechniqueKey ObservablesReference(s)
Infrared (IR) Spectroscopy - N-H stretching vibrations typically appear as broad bands in the region of 3100-3400 cm⁻¹.- C=O stretching for the ester group is observed around 1735 cm⁻¹.- C=S stretching for the thione group is seen near 1570-1590 cm⁻¹.[1]
¹H NMR Spectroscopy - The proton at the C4 position (H-4) typically appears as a singlet or a doublet in the range of δ 5.0-5.4 ppm.- The two NH protons of the pyrimidine ring show singlets at approximately δ 9.7-10.7 ppm, which are exchangeable with D₂O.- Signals corresponding to aromatic and substituent protons are observed in their expected regions.[1][8]
¹³C NMR Spectroscopy - The C=S carbon of the thione group resonates at about δ 164-166 ppm.- The C=O carbon of the ester group appears around δ 174-175 ppm.- The C4 carbon of the pyrimidine ring is typically found in the range of δ 53-60 ppm.[1][8]
Mass Spectrometry - Provides the molecular ion peak (M⁺), which confirms the molecular weight of the synthesized compound.[9]

Table 1: Spectroscopic Data for Representative Tetrahydropyrimidine Derivatives

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione10.71 (s, 1H, NH), 9.90 (s, 1H, NH), 7.38-8.22 (m, 9H, Ar-H), 5.41 (s, 1H, H-4), 3.71-3.78 (q, 2H, CH₂), 0.70-0.74 (t, 3H, CH₃)174.81 (C=O), 164.81 (C=S), 147.97, 146.75, 144.99, 133.66, 133.07, 130.63, 129.39, 128.71, 127.81, 122.92, 121.21, 100.86, 59.71, 53.44, 13.33[1]
Isopropyl 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate9.52-9.61 (s, 1H, NH), 10.20-10.31 (s, 1H, NH), 5.00-5.13 (d, 1H, H-4), 4.80-4.88 (m, 1H, CH of isopropyl), 3.63-3.74 (s, 3H, OCH₃), 2.22-2.28 (s, 3H, CH₃), 0.99-1.19 (d, 6H, CH₃ of isopropyl)17.05-18.18 (CH₃ at C6)[8]

Biological Activity and Signaling Pathways

Many novel tetrahydropyrimidine derivatives have been investigated for their potential as therapeutic agents. Certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines by acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]

The inhibition of EGFR and VEGFR-2 signaling pathways is a crucial strategy in cancer therapy as it can disrupt tumor growth, proliferation, and angiogenesis.

EGFR_VEGFR2_Inhibition cluster_ligands cluster_receptors cluster_inhibitor cluster_pathways cluster_outcomes EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK PLCg PLCγ Pathway VEGFR2->PLCg THPM Tetrahydropyrimidine Derivative THPM->EGFR THPM->VEGFR2 Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Proliferation PLCg->PI3K_Akt Angiogenesis Angiogenesis PLCg->Angiogenesis SAR_Logic cluster_substituent Substituent at C-4 Phenyl Ring cluster_activity Antibacterial Activity ElectronDonating Electron-Donating (e.g., -CH₃) LowActivity Low Activity ElectronDonating->LowActivity leads to Halogen Halogen (e.g., -Cl, -Br) HighActivity High Activity Halogen->HighActivity leads to Nitro Nitro Group (e.g., -NO₂) ModerateActivity Moderate Activity Nitro->ModerateActivity leads to

References

A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Lewis acid catalysis in the synthesis of dihydropyrimidinones (DHPMs), a class of heterocyclic compounds of significant pharmacological interest. The focus is on the Biginelli reaction, a one-pot, three-component condensation that has been substantially improved through the use of Lewis acid catalysts. This document provides a comprehensive overview of commonly employed Lewis acids, their comparative efficacy, detailed experimental protocols, and the underlying reaction mechanism.

Introduction: The Biginelli Reaction and the Need for Catalysis

First reported by Pietro Biginelli in 1893, the reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1] While fundamentally elegant, the classical Biginelli reaction often suffers from harsh reaction conditions, long reaction times, and low to moderate yields, particularly with substituted aromatic and aliphatic aldehydes. The advent of Lewis acid catalysis has revolutionized this methodology, offering significant improvements in efficiency, yield, and substrate scope, thus broadening its applicability in medicinal chemistry and drug discovery. Dihydropyrimidinones are of particular interest as they are known to act as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1]

Lewis acids enhance the reaction rate and yield by activating the carbonyl group of the aldehyde, thereby facilitating the formation of a key N-acyliminium ion intermediate. This guide will delve into the practical application of several prominent Lewis acids in this context.

Comparative Efficacy of Common Lewis Acid Catalysts

A variety of Lewis acids have been successfully employed to catalyze the Biginelli reaction. The choice of catalyst can significantly impact reaction time, yield, and the required reaction conditions. Below is a summary of quantitative data for several effective Lewis acids, showcasing their performance with benzaldehyde, ethyl acetoacetate, and urea as model substrates.

Lewis Acid CatalystMolar Ratio (Catalyst:Aldehyde)SolventTemperature (°C)TimeYield (%)Reference
Yb(OTf)₃ 0.1Solvent-free10020 min95[2]
FeCl₃·6H₂O 0.1CH₃CN9010 h90[3]
BF₃·OEt₂/CuCl Not specifiedTHF/AcOHNot specifiedNot specifiedHigh yields[4]
ZrCl₄ Not specifiedSolvent-freeNot specifiedNot specifiedGood yield
B(C₆F₅)₃ 0.01EtOHReflux4 h95[5]

Note: The data presented is for the reaction of benzaldehyde, ethyl acetoacetate, and urea as a representative example. Yields and reaction times may vary with different substrates.

Reaction Mechanism: The Kappe N-Acyliminium Ion Pathway

The prevailing mechanism for the Lewis acid-catalyzed Biginelli reaction was proposed by Kappe.[1] This pathway proceeds through the formation of an N-acyliminium ion intermediate, which is stabilized by the Lewis acid.

Biginelli_Mechanism Reactants Aldehyde + Urea + Lewis Acid (LA) Intermediate1 N-Acyliminium Ion Intermediate Reactants->Intermediate1 Coordination and Condensation Intermediate2 Open-chain Ureide Intermediate1->Intermediate2 Nucleophilic Attack Ketoester β-Ketoester (Enol form) Ketoester->Intermediate2 Product Dihydropyrimidinone Intermediate2->Product Cyclization and Dehydration

Caption: Kappe's proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.

The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by urea. Subsequent dehydration leads to the formation of the crucial N-acyliminium ion intermediate. This intermediate is then attacked by the enol form of the β-ketoester. The resulting open-chain ureide undergoes intramolecular cyclization and dehydration to yield the final dihydropyrimidinone product.

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of dihydropyrimidinones using some of the most effective Lewis acid catalysts.

Ytterbium Triflate (Yb(OTf)₃) Catalyzed Synthesis under Solvent-Free Conditions

This protocol is adapted from a high-yield, environmentally friendly method.[2]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Ytterbium triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%)

Procedure:

  • In a clean, dry round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and ytterbium triflate.

  • Heat the reaction mixture at 100°C with stirring for the time specified in the comparative data table (typically 20-30 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the flask and stir until a solid precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Ferric Chloride (FeCl₃·6H₂O) Catalyzed Synthesis

This protocol is a versatile method that can be performed under conventional heating or microwave irradiation.[3]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol, 10 mol%)

  • Acetonitrile (CH₃CN) (5 mL)

Procedure:

  • To a solution of the aldehyde and β-ketoester in acetonitrile, add urea (or thiourea) and ferric chloride hexahydrate.

  • Reflux the reaction mixture at 90°C with stirring for the required time (typically 10 hours). For microwave-assisted synthesis, irradiate the mixture at a suitable power and temperature to expedite the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from ethanol.

Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Synthesis

This method often employs a co-catalyst to achieve high yields.[4]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Boron trifluoride etherate (BF₃·OEt₂) (stoichiometric or catalytic amount)

  • Copper(I) chloride (CuCl) (catalytic amount)

  • Tetrahydrofuran (THF) and Acetic Acid (AcOH) mixture

Procedure:

  • Dissolve the aldehyde, β-ketoester, and urea (or thiourea) in a mixture of THF and acetic acid.

  • Add boron trifluoride etherate and a catalytic amount of CuCl to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates a typical workflow for the Lewis acid-catalyzed synthesis of dihydropyrimidinones.

Experimental_Workflow Start Start Mixing Mix Reactants and Catalyst Start->Mixing Reaction Heating / Stirring (Conventional or Microwave) Mixing->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction/Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, Mass Spec) Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for DHPM synthesis.

Conclusion

Lewis acid catalysis has significantly advanced the synthesis of dihydropyrimidinones via the Biginelli reaction, transforming it into a highly efficient and versatile method. Catalysts such as Yb(OTf)₃, FeCl₃·6H₂O, and BF₃·OEt₂ offer distinct advantages in terms of reaction speed, yield, and conditions. The understanding of the N-acyliminium ion-mediated mechanism provides a rational basis for catalyst selection and reaction optimization. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug development, facilitating the exploration and application of this powerful catalytic approach.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a dihydropyrimidinone (DHPM) derivative. The synthesis is achieved through a one-pot, three-component Biginelli reaction.[1][2][3] This protocol outlines the required reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification. Additionally, expected characterization data, based on analogous compounds, are provided for verification of the final product. Dihydropyrimidinones are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4]

Introduction

The Biginelli reaction is a classic multicomponent reaction that provides efficient access to a wide range of dihydropyrimidinones (DHPMs).[1][2][3] These heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry, as they are known to interact with a variety of biological targets. The target compound, Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is synthesized from 4-(trifluoromethyl)benzaldehyde, benzyl acetoacetate, and urea. This protocol is based on established methodologies for the synthesis of analogous DHPMs.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product r1 4-(Trifluoromethyl)benzaldehyde p Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)- 1,2,3,4-tetrahydropyrimidine-5-carboxylate r1->p + r2 Benzyl Acetoacetate r2->p + r3 Urea r3->p + cat Acid Catalyst (e.g., HCl, H2SO4) cat->p Heat

Caption: Biginelli reaction for the synthesis of the target compound.

Experimental Protocol

Materials and Equipment:

  • 4-(Trifluoromethyl)benzaldehyde

  • Benzyl acetoacetate

  • Urea

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker (250 mL)

  • Büchner funnel and filter paper

  • Recrystallization apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • In a 100 mL round-bottom flask, combine 4-(trifluoromethyl)benzaldehyde (10 mmol), benzyl acetoacetate (10 mmol), and urea (15 mmol).

  • Add 30 mL of absolute ethanol to the flask.

  • To this mixture, add a catalytic amount of concentrated acid (e.g., 3-4 drops of HCl or H₂SO₄).

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.

  • Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.

  • A precipitate of the crude product will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water (2 x 20 mL) to remove any unreacted urea and catalyst.

  • Dry the crude product in a desiccator.

  • For further purification, recrystallize the crude product from hot ethanol.

  • Dry the purified crystals and determine the yield and melting point.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-(Trifluoromethyl)benzaldehyde174.12101.74 g
Benzyl acetoacetate192.21101.92 g
Urea60.06150.90 g

Table 2: Expected Characterization Data

Note: The following data are predicted based on the analysis of structurally similar compounds and may vary slightly for the final product.

AnalysisExpected Results
Melting Point 210-220 °C
FT-IR (KBr, cm⁻¹) ~3250 (N-H), ~3100 (N-H), ~1710 (C=O, ester), ~1650 (C=O, urea), ~1120, 1160, 1325 (C-F)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ~9.4 (s, 1H, NH), ~7.8 (s, 1H, NH), ~7.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~7.3 (m, 5H, Ar-H of benzyl), ~5.3 (d, 1H, CH), ~5.1 (s, 2H, OCH₂), ~2.3 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) ~165 (C=O, ester), ~152 (C=O, urea), ~148 (Ar-C), ~145 (C-CF₃), ~136 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~125 (q, CF₃), ~99 (C-5), ~65 (OCH₂), ~54 (CH), ~18 (CH₃)
Mass Spec (m/z) Expected [M+H]⁺ at ~419.14

Workflow Diagram

G start Start: Combine Reactants and Catalyst reflux Reflux Reaction Mixture (4-6h at 80°C) start->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Ice-Cold Water cool->precipitate filter Filter and Wash Crude Product precipitate->filter dry Dry Crude Product filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize characterize Characterize Final Product (MP, FT-IR, NMR, MS) recrystallize->characterize end End: Purified Product characterize->end

Caption: Experimental workflow for the synthesis and purification.

References

Using Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a calcium channel blocker.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Dihydropyrimidine-Based L-Type Calcium Channel Blockers

Compound of Interest: Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Note on Data Availability: Extensive literature and database searches did not yield specific quantitative data (e.g., IC50, Ki, EC50) for the calcium channel blocking activity of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The following application notes and protocols are therefore based on the well-established activity of the broader class of dihydropyrimidine (DHP) derivatives as L-type calcium channel blockers. The provided data for related compounds are intended to serve as a reference for experimental design.

Application Notes

Background

Dihydropyrimidines (DHPMs) are a class of heterocyclic organic compounds that are structurally related to dihydropyridines (DHPs), a well-established class of L-type calcium channel blockers. Due to this structural similarity, DHPMs have been widely investigated for their potential as cardiovascular agents, including antihypertensive and antianginal drugs. The core mechanism of action for this class of compounds is the blockade of L-type voltage-gated calcium channels (Ca_v1.2), which are crucial for the regulation of vascular smooth muscle contraction and cardiac function.

The compound of interest, Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, possesses the key structural features of a dihydropyrimidine with a substituted aryl group at the 4-position, a feature known to be important for calcium channel blocking activity in related series. The trifluoromethylphenyl group at this position is expected to influence the compound's potency and pharmacokinetic properties.

Principle of Action

L-type calcium channels are transmembrane proteins that mediate the influx of calcium ions (Ca²⁺) into cells in response to membrane depolarization. In vascular smooth muscle cells, this influx of Ca²⁺ is a primary trigger for contraction. By binding to the L-type calcium channel, dihydropyrimidine derivatives allosterically modulate the channel to inhibit the influx of Ca²⁺. This leads to a decrease in intracellular calcium concentration, resulting in the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure. In cardiac muscle, blockade of L-type calcium channels can lead to a decrease in contractility (negative inotropy) and heart rate (negative chronotropy).

Applications in Research
  • In vitro characterization of L-type calcium channel blockade: The compound can be used in various cell-based assays to determine its potency and selectivity for L-type calcium channels.

  • Structure-Activity Relationship (SAR) studies: As part of a library of dihydropyrimidine derivatives, this compound can be used to elucidate the structural requirements for potent and selective calcium channel blockade.

  • Investigation of cardiovascular physiology: The compound can serve as a pharmacological tool to probe the role of L-type calcium channels in models of hypertension, ischemia, and other cardiovascular diseases.

  • Drug discovery and development: As a potential lead compound, it can be further optimized to improve its pharmacological and pharmacokinetic properties for the development of new therapeutic agents.

Quantitative Data for Related Dihydropyrimidine Calcium Channel Blockers

The following table summarizes IC50 values for a selection of dihydropyrimidine derivatives from the literature, demonstrating their potency as L-type calcium channel blockers. These values can be used as a reference for designing experiments with Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Compound IDStructure/DescriptionAssayTargetIC50 (nM)Reference
SQ 32,547 Dihydropyrimidine derivativeDepolarization-induced contractionRat Aorta5.5[1]
SQ 32,926 Dihydropyrimidine derivativeDepolarization-induced contractionRat Aorta8.1[1]
Metabolite 6 Dihydropyrimidine metaboliteNot specifiedNot specified16[2]
Metabolite 7 Dihydropyrimidine metaboliteNot specifiedNot specified12[2]
Nifedipine Dihydropyridine (reference)Depolarization-induced contractionRat Aorta2.9[1]

Experimental Protocols

In Vitro Evaluation of L-Type Calcium Channel Blockade using Electrophysiology (Whole-Cell Patch-Clamp)

This protocol describes the measurement of L-type calcium channel currents in a suitable cell line (e.g., HEK293 cells stably expressing Ca_v1.2, or primary vascular smooth muscle cells).

Materials:

  • Cell line expressing L-type calcium channels

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH)

  • Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate stock solution (e.g., 10 mM in DMSO)

  • Nifedipine (positive control)

Procedure:

  • Culture cells on glass coverslips to an appropriate density.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit Ba²⁺ currents through L-type calcium channels.

  • Record baseline currents in the absence of the test compound.

  • Prepare serial dilutions of the test compound in the external solution.

  • Perfuse the cell with increasing concentrations of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and record the currents at each concentration.

  • After testing the compound, perfuse with a known concentration of nifedipine to confirm the presence of L-type calcium channels.

  • Data Analysis: Measure the peak current amplitude at each voltage step for each compound concentration. Normalize the current amplitude to the baseline control. Plot the normalized current as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Measurement of Intracellular Calcium Concentration using Fura-2 AM Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration in response to depolarization and the inhibitory effect of the test compound.

Materials:

  • Cells expressing L-type calcium channels (e.g., primary vascular smooth muscle cells or a suitable cell line)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • High Potassium (High K⁺) solution (HBSS with elevated KCl, e.g., 60 mM, with a corresponding reduction in NaCl to maintain osmolarity)

  • Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate stock solution

  • Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Seed cells on glass-bottom dishes or coverslips.

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.

  • Mount the dish/coverslip on the fluorescence imaging system.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Perfuse the cells with the test compound at the desired concentration for a few minutes.

  • Stimulate the cells by perfusing with High K⁺ solution containing the test compound to induce depolarization and calcium influx.

  • Continue to acquire fluorescence images throughout the stimulation period.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for individual cells or regions of interest over time. The peak of the ratio change upon High K⁺ stimulation represents the intracellular calcium increase. Compare the peak ratio change in the presence and absence of the test compound to determine its inhibitory effect.

Mandatory Visualizations

Signaling Pathway of L-Type Calcium Channel Blockade in Vascular Smooth Muscle

L_Type_Calcium_Channel_Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_Ca_channel L-type Ca²⁺ Channel (Cav1.2) Ca2+_int Ca²⁺ L_type_Ca_channel->Ca2+_int Ca²⁺ Influx Depolarization Membrane Depolarization Depolarization->L_type_Ca_channel Activates Compound Benzyl 6-methyl-2-oxo-4- (4-(trifluoromethyl)phenyl)-1,2,3,4- tetrahydropyrimidine-5-carboxylate Compound->L_type_Ca_channel Blocks Calmodulin Calmodulin (CaM) Ca2+_int->Calmodulin Binds CaM_Ca2 Ca²⁺-CaM Complex Calmodulin->CaM_Ca2 MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) CaM_Ca2->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction

Caption: L-type calcium channel blockade in vascular smooth muscle.

Experimental Workflow for Evaluating Calcium Channel Blocker Activity

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis cluster_outcome Compound Profile Electrophysiology Electrophysiology (Patch-Clamp) IC50 IC₅₀ Determination Electrophysiology->IC50 Calcium_Imaging Calcium Imaging (Fura-2 AM) EC50 EC₅₀ Determination Calcium_Imaging->EC50 Binding_Assay Radioligand Binding Assay Ki Ki Determination Binding_Assay->Ki Potency Potency IC50->Potency Selectivity Selectivity IC50->Selectivity Ki->Potency EC50->Potency Compound Test Compound (Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl) -1,2,3,4-tetrahydropyrimidine-5-carboxylate) Compound->Electrophysiology Compound->Calcium_Imaging Compound->Binding_Assay

Caption: Workflow for in vitro evaluation of a calcium channel blocker.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydropyrimidine (THP) derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, anticancer, antiviral, and enzyme inhibitory properties.[1][2] The foundational structure of these molecules, often synthesized via the Biginelli reaction, allows for a wide range of chemical modifications, leading to a vast library of compounds with potential therapeutic applications.[1][3] This document provides detailed protocols for a panel of in vitro assays to effectively screen and characterize the bioactivity of novel tetrahydropyrimidine derivatives.

Data Presentation: Summary of Bioactivities

The following tables summarize the reported in vitro bioactivities of various tetrahydropyrimidine derivatives.

Table 1: Antimicrobial and Antifungal Activity of Tetrahydropyrimidine Derivatives (Minimum Inhibitory Concentration - MIC)

Compound IDGram-Positive Bacteria (MIC, mg/mL)Gram-Negative Bacteria (MIC, mg/mL)Fungi (MIC, mg/mL)Reference
4a 0.40 - 0.810.81 - 1.620.81 - 1.62[2]
4b 0.400.810.81 - 1.62[2]
4d 0.40 - 0.810.810.81 - 1.62[2]
4e 0.81 - 1.62>3.250.20 - 0.81[2]
4f 0.81 - 1.621.620.20 - 0.81[2]
4k 0.81 - 1.621.620.20 - 0.81[2]

Table 2: Anticancer Activity of Tetrahydropyrimidine Derivatives (IC50)

Compound IDCell LineIC50 (µM)Reference
4b HeLa52.59[2]
4k HeLa43.63[2]
4f U87 MGPotent (qualitative)[4]

Table 3: Enzyme Inhibitory Activity of Tetrahydropyrimidine Derivatives (IC50)

Compound IDTarget EnzymeIC50Reference
4g α-glucosidaseMost active (qualitative)[2]
M18 DPP-IV13.14 ± 0.49 µM[5]
8a EGFR kinase18.0 nM[6]
9a EGFR kinase24.2 nM[6]
9a Autotaxin (ATX)29.1 nM[6]
THP(A) Tat-TAR interaction50-100 nM (Ki)[7]

Experimental Protocols

Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of tetrahydropyrimidine derivatives against various bacterial and fungal strains.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis prep_compound Prepare 2x stock solution of Tetrahydropyrimidine derivative add_stock Add 100 µL of 2x stock to column 1 prep_compound->add_stock prep_media Dispense 100 µL of sterile broth into a 96-well plate prep_media->add_stock prep_inoculum Prepare microbial inoculum (10^4 to 10^5 CFU/mL) inoculate Inoculate wells (columns 1-11) with 5 µL of microbial suspension prep_inoculum->inoculate serial_dilute Perform 2-fold serial dilutions from column 1 to 10 add_stock->serial_dilute serial_dilute->inoculate incubate Incubate at appropriate temperature (e.g., 37°C for 18-24h) inoculate->incubate read_plate Read absorbance (e.g., 600 nm) or visually inspect for growth incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test tetrahydropyrimidine derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional)

Protocol:

  • Preparation of Test Compounds: Dissolve the tetrahydropyrimidine derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. Further dilute this stock in the appropriate sterile broth to achieve a 2x working concentration of the highest desired test concentration.

  • Plate Preparation: Using a multichannel pipettor, dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the 2x working solution of the test compound to the first column of the plate. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, until the tenth column. Discard the final 100 µL from the tenth column. The eleventh column will serve as a positive control (no compound) and the twelfth as a negative control (no inoculum).

  • Inoculum Preparation: Prepare a suspension of the microbial strain in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This should then be diluted to achieve a final inoculum concentration of approximately 10^4 to 10^5 Colony Forming Units (CFU)/mL in the wells.

  • Inoculation: Inoculate all wells, except for the negative control wells, with 5 µL of the prepared microbial suspension.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization Solubilization & Measurement cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate and allow to adhere add_compound Treat cells with various concentrations of tetrahydropyrimidine derivatives seed_cells->add_compound incubate_cells Incubate for a defined period (e.g., 24, 48, or 72 hours) add_compound->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 1-4 hours at 37°C to allow formazan crystal formation add_mtt->incubate_mtt add_solvent Add solubilization solution (e.g., DMSO) to dissolve formazan incubate_mtt->add_solvent measure_abs Measure absorbance at 570 nm add_solvent->measure_abs calculate_viability Calculate cell viability (%) measure_abs->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, K562, MDA-MB-231) and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the tetrahydropyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Enzyme Inhibition Assays

This assay is used to identify compounds that inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 50 µL of 100 mM phosphate buffer (pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to each well to start the reaction.

  • Incubation: Incubate the plate for an additional 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose can be used as a positive control.

This fluorometric assay is used to screen for inhibitors of DPP-IV, a key enzyme in glucose metabolism.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, DPP-IV enzyme solution, and the fluorogenic substrate (e.g., H-Gly-Pro-AMC) according to the manufacturer's instructions (e.g., Cayman Chemical Kit No. 700210).

  • Plate Setup: In a 96-well plate, set up wells for 100% initial activity (enzyme, buffer, solvent), background (buffer, solvent), positive control inhibitor (e.g., Sitagliptin), and test inhibitor wells (enzyme, buffer, test compound).

  • Incubation: Add the respective components to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Fluorescence Measurement: Measure the fluorescence kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Calculate the percentage of inhibition for each test compound and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

Inhibition of Eg5 Kinesin in Cancer

Certain tetrahydropyrimidine derivatives, such as monastrol, are known to inhibit the mitotic kinesin Eg5. Eg5 is essential for the formation and maintenance of the bipolar spindle during mitosis. Its inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Eg5 Kinesin Signaling Pathway

cluster_mitosis Mitosis cluster_spindle Spindle Formation cluster_inhibition Inhibition by Tetrahydropyrimidine Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Eg5 Eg5 Kinesin Microtubules Microtubule Crosslinking Eg5->Microtubules Monoastral_Spindle Monoastral Spindle Eg5->Monoastral_Spindle inhibition leads to Spindle_Pole Spindle Pole Separation Microtubules->Spindle_Pole Bipolar_Spindle Bipolar Spindle Formation Spindle_Pole->Bipolar_Spindle Bipolar_Spindle->Metaphase THP Tetrahydropyrimidine Derivative (e.g., Monastrol) Inhibition Inhibition THP->Inhibition Inhibition->Eg5 Cell_Cycle_Arrest Cell Cycle Arrest Monoastral_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis cluster_atx ATX Pathway cluster_egfr EGFR Pathway cluster_inhibition Inhibition by Tetrahydropyrimidine cluster_outcome Cellular Outcome LPC LPC ATX Autotaxin (ATX) LPC->ATX LPA LPA ATX->LPA LPAR LPA Receptor LPA->LPAR ATX_downstream Downstream Signaling (e.g., Rho/ROCK, PI3K/Akt) LPAR->ATX_downstream Proliferation Decreased Proliferation ATX_downstream->Proliferation Survival Decreased Survival ATX_downstream->Survival Migration Decreased Migration ATX_downstream->Migration EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer Dimerization & Autophosphorylation EGFR->EGFR_dimer EGFR_downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) EGFR_dimer->EGFR_downstream EGFR_downstream->Proliferation EGFR_downstream->Survival EGFR_downstream->Migration THP Tetrahydropyrimidine Derivative Inhibition_ATX Inhibition THP->Inhibition_ATX Inhibition_EGFR Inhibition THP->Inhibition_EGFR Inhibition_ATX->ATX Inhibition_EGFR->EGFR cluster_transcription HIV Transcription cluster_activation Transcriptional Activation cluster_inhibition Inhibition by Tetrahydropyrimidine HIV_DNA HIV Proviral DNA RNA_Pol_II RNA Polymerase II HIV_DNA->RNA_Pol_II Nascent_RNA Nascent HIV RNA RNA_Pol_II->Nascent_RNA TAR TAR RNA Element Nascent_RNA->TAR Tat_TAR_Complex Tat-TAR-P-TEFb Complex TAR->Tat_TAR_Complex Tat HIV Tat Protein Tat->Tat_TAR_Complex P_TEFb P-TEFb (CDK9/Cyclin T1) P_TEFb->Tat_TAR_Complex Phosphorylation Phosphorylation of RNA Pol II Tat_TAR_Complex->Phosphorylation Blocked_Elongation Blocked Elongation Tat_TAR_Complex->Blocked_Elongation inhibition leads to Elongation Transcriptional Elongation Phosphorylation->Elongation THP Tetrahydropyrimidine Derivative Inhibition Inhibition of Binding THP->Inhibition Inhibition->Tat_TAR_Complex

References

Molecular docking studies of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate with target proteins

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Molecular Docking Studies of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Target Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities include potential as anticancer, anti-inflammatory, antibacterial, and antihypertensive agents.[2][4] The compound of interest, Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, belongs to this promising class. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein, thereby elucidating its potential mechanism of action and guiding further experimental studies.[5] These application notes provide a detailed protocol for performing molecular docking studies of the title compound with various therapeutically relevant target proteins and a framework for interpreting the results.

Target Proteins

Based on the broad spectrum of activities reported for DHPM derivatives, several key proteins have been identified as potential targets for molecular docking studies. These include proteins implicated in cancer, inflammation, and bacterial infections.

  • Tyrosine Kinases (e.g., EGFR): Often implicated in cancer cell proliferation and survival.

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade.

  • Bacterial 16S rRNA: A crucial component of the bacterial ribosome, representing a target for novel antibiotics.[2]

  • P-glycoprotein (P-gp): A transporter protein associated with multidrug resistance in cancer.[6]

Experimental Protocols

This section outlines a comprehensive protocol for conducting molecular docking studies of the specified DHPM derivative.

Preparation of the Ligand

The three-dimensional structure of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is the starting point.

  • 2D Structure Drawing: Draw the 2D structure of the molecule using chemical drawing software such as ChemDraw or Marvin Sketch.

  • 3D Structure Generation: Convert the 2D structure to a 3D structure using a program like Open Babel or the builder function within molecular modeling software.

  • Energy Minimization: Perform energy minimization of the 3D structure to obtain a stable, low-energy conformation. This can be done using force fields like MMFF94 or AM1. Software such as Avogadro or ArgusLab can be used for this purpose.

  • File Format Conversion: Save the optimized ligand structure in a suitable format for docking, such as .pdbqt for AutoDock Vina.

Preparation of the Target Protein

The crystal structure of the target protein is required for docking.

  • Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Clean-up: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file that are not relevant to the docking study.

  • Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Charge Assignment: Assign appropriate charges to the protein atoms.

  • File Format Conversion: Convert the prepared protein structure into the .pdbqt format for use with AutoDock Vina.

Molecular Docking Simulation

This protocol utilizes AutoDock Vina, a widely used open-source docking program.

  • Grid Box Definition: Define the binding site on the target protein by specifying the center and dimensions of a grid box that encompasses the active site. The co-crystallized ligand in the original PDB file can be used as a reference to define this space.

  • Configuration File Setup: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box, and the output file name.

  • Running the Docking Simulation: Execute the docking simulation using the AutoDock Vina command-line interface, referencing the configuration file. The program will generate a set of predicted binding poses for the ligand within the protein's active site, ranked by their binding affinity.

Analysis of Docking Results
  • Binding Affinity Evaluation: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.

  • Interaction Analysis: Visualize the predicted binding poses of the ligand within the protein's active site using molecular visualization software such as PyMOL or UCSF Chimera. Analyze the key interactions, including:

    • Hydrogen bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.

    • Hydrophobic interactions: Observe interactions between nonpolar regions of the ligand and protein.

    • Pi-pi stacking: Look for interactions between aromatic rings of the ligand and protein residues like tyrosine, phenylalanine, or tryptophan.

Data Presentation

The quantitative results from the molecular docking studies should be summarized in a clear and concise table to facilitate comparison between different target proteins.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesKey Interactions
EGFR Kinase Domain2J6M-9.8Met793, Leu718, Val726Hydrogen bond, Hydrophobic
COX-23LN1-10.1Arg513, Val523, Ser353Hydrogen bond, Pi-pi stacking
Bacterial 16S rRNA1J7T-8.5G1491, C1409, U1490Hydrogen bond
P-glycoprotein4M1M-9.2Phe336, Ile340, Gln725Hydrophobic

Note: The data presented in this table is hypothetical and serves as an example of how to structure the results. Actual values would be obtained from the docking simulations.

Visualization of Workflow and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the molecular docking workflow.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 2D Structure Drawing l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 l4 Save as .pdbqt l3->l4 d1 Define Grid Box l4->d1 p1 Download PDB Structure p2 Protein Clean-up p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Save as .pdbqt p3->p4 p4->d1 d2 Run AutoDock Vina d1->d2 a1 Evaluate Binding Affinity d2->a1 a2 Visualize Interactions a1->a2

Molecular Docking Workflow
Hypothetical Signaling Pathway Inhibition

This diagram illustrates the hypothetical inhibition of the EGFR signaling pathway by the DHPM derivative, a common mechanism for anticancer agents.

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DHPM DHPM Derivative DHPM->EGFR Inhibition

EGFR Signaling Pathway Inhibition

References

Application Notes and Protocols for High-Throughput Screening of a Tetrahydropyrimidine-5-carboxylate Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of a focused library of tetrahydropyrimidine-5-carboxylate derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. The following protocols detail the library synthesis and screening methodologies for identifying lead compounds with potential therapeutic applications in areas such as cancer, diabetes, and oxidative stress-related diseases.

Library Synthesis: One-Pot Biginelli Condensation

The library of tetrahydropyrimidine-5-carboxylates can be efficiently synthesized using the Biginelli reaction, a one-pot three-component condensation.[1][2] This method offers high yields and allows for the introduction of diverse substituents.[2]

Experimental Protocol: General Procedure for Library Synthesis[3][4]
  • Reaction Setup: In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and urea or thiourea (15 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., 0.2 mL of concentrated HCl) to the reaction mixture.[3]

  • Reaction Conditions: Heat the mixture at reflux for 1.5 to 2 hours.[4][3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to 0°C to facilitate the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol.[3] The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain the final tetrahydropyrimidine-5-carboxylate derivatives.

G cluster_0 One-Pot Reaction Vessel Aldehyde Aldehyde Catalyst Acid Catalyst (e.g., HCl) Aldehyde->Catalyst Ketoester β-Ketoester Ketoester->Catalyst Urea Urea/Thiourea Urea->Catalyst Reflux Reflux (1.5-2h) Catalyst->Reflux Precipitation Cooling (0°C) & Precipitation Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Final_Product Tetrahydropyrimidine- 5-carboxylate Library Purification->Final_Product

High-Throughput Screening Assays

The synthesized library can be screened for various biological activities using robust and scalable HTS assays. Below are protocols for cytotoxicity, antioxidant, and enzyme inhibitory screenings.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and screen for cytotoxic compounds.[5] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.[6]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24-48 hours.

  • Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[5] Incubate for 3-4 hours at 37°C.[5][7]

  • Formazan Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Table 1: Cytotoxicity of Selected Tetrahydropyrimidine Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
5c MCF-79.5[8]
5c HEP-212[8]
Antioxidant Activity Screening: DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.[9][10] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9]

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[9]

  • Reaction Setup: In a 96-well plate, add 20 µL of the test compound at various concentrations to each well.

  • DPPH Addition: Add 200 µL of the DPPH working solution to each well and mix thoroughly.[11]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[9][11]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound. Ascorbic acid can be used as a positive control.[9]

Table 2: Antioxidant Activity of Tetrahydropyrimidine Derivatives

CompoundDPPH Scavenging IC50 (µM)Reference
Derivative 1 Data Not Available in Provided Snippets
Derivative 2 Data Not Available in Provided Snippets
Ascorbic Acid (Standard) Varies by study

Note: Specific IC50 values for tetrahydropyrimidine-5-carboxylates in DPPH assays were not available in the provided search snippets. This table serves as a template for presenting such data.

Enzyme Inhibition Screening: α-Amylase Inhibition Assay

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes.[12] This assay measures the ability of compounds to inhibit the activity of α-amylase.

  • Reaction Mixture: In a 96-well plate, pre-incubate the test compound at various concentrations with α-amylase solution in a suitable buffer (e.g., phosphate buffer, pH 6.9) for 10 minutes at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding a starch solution (e.g., 1% starch in buffer) to each well. Incubate for 15-30 minutes at 37°C.

  • Stopping the Reaction: Terminate the reaction by adding a stopping reagent, such as dinitrosalicylic acid (DNS) reagent.

  • Color Development: Heat the plate in a boiling water bath for 5-10 minutes to allow for color development. The DNS reacts with the reducing sugars produced by amylase activity to give a colored product.

  • Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC50 value for each compound. Acarbose is a commonly used standard inhibitor.[13][14]

Table 3: α-Amylase Inhibitory Activity of Selected Compounds

Compoundα-Amylase Inhibition IC50Reference
Quercetin 0.17 mM[13]
Acarbose (Standard) 0.033 mM[13]
Acetone extract of S. alata 6.41 mg/mL[15]
Grape Seed Extract Comparable to Acarbose[14]

Note: This table includes IC50 values for known α-amylase inhibitors to provide context. Specific values for tetrahydropyrimidine-5-carboxylates would be populated here following screening.

Hit Identification and Data Analysis Workflow

The data generated from the HTS assays needs to be systematically analyzed to identify "hit" compounds.

G HTS_Data Raw HTS Data (Absorbance/Fluorescence) Normalization Data Normalization (vs. Controls) HTS_Data->Normalization Hit_Identification Hit Identification (% Inhibition / % Viability) Normalization->Hit_Identification Dose_Response Dose-Response Curves Hit_Identification->Dose_Response IC50 IC50 Determination Dose_Response->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Compounds Lead Compounds SAR->Lead_Compounds

Potential Mechanism of Action: Signaling Pathway Modulation

Some dihydropyrimidine derivatives have been identified as L-type calcium channel blockers.[16] This mechanism is crucial in regulating cardiovascular function. Inhibition of these channels in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.

G THP_Compound Tetrahydropyrimidine Compound Ca_Channel Ca_Channel THP_Compound->Ca_Channel Blocks

Furthermore, pyrimidine-based scaffolds have been explored as inhibitors of tyrosine kinases, which are key regulators of signaling pathways involved in cell proliferation, differentiation, and survival.[17] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

G Pyrimidine_Derivative Pyrimidine Derivative RTK RTK Pyrimidine_Derivative->RTK Inhibits (ATP-competitive)

References

Application Notes & Protocols: Solvent-Free Synthesis of Biginelli Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, products of the Biginelli reaction. The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. Solvent-free methods offer significant advantages in line with the principles of green chemistry, including reduced environmental impact, lower costs, and often shorter reaction times with higher yields.[1][2] This document outlines three primary solvent-free approaches: microwave-assisted synthesis, mechanochemical grinding, and ball milling.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[3] In the context of the Biginelli reaction, it provides a rapid and efficient method for the synthesis of DHPMs under solvent-free conditions, often leading to excellent yields in a fraction of the time required for conventional heating methods.[1][4]

Comparative Data of Microwave-Assisted Synthesis

The following table summarizes the reaction times and yields for the synthesis of various DHPMs using sulfamic acid as a catalyst under solvent-free microwave irradiation.

Aldehydeβ-Dicarbonyl CompoundUrea/ThioureaCatalyst (mol%)Time (min)Yield (%)Reference
BenzaldehydeEthyl acetoacetateUreaSulfamic Acid (20)292[4]
4-ChlorobenzaldehydeEthyl acetoacetateUreaSulfamic Acid (20)395[4]
4-MethoxybenzaldehydeEthyl acetoacetateUreaSulfamic Acid (20)2.590[4]
4-NitrobenzaldehydeEthyl acetoacetateUreaSulfamic Acid (20)488[4]
BenzaldehydeEthyl acetoacetateThioureaSulfamic Acid (20)390[4]
4-ChlorobenzaldehydeEthyl acetoacetateThioureaSulfamic Acid (20)492[4]
Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a procedure utilizing sulfamic acid as a catalyst.[4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Sulfamic acid (20 mol%)

  • Domestic microwave oven (e.g., Samsung model, 300W)[4]

  • 100 mL beaker

  • Watch glass

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Filtration apparatus

Procedure:

  • Place the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%) into a 100 mL beaker.

  • Cover the beaker with a watch glass.

  • Place the beaker in a domestic microwave oven and irradiate at 300 watts. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4] To prevent overheating, use intermittent irradiation, for example, 20-second pulses with cooling in between.[4]

  • After completion of the reaction (as indicated by TLC), add ice-cold water to the reaction mixture.

  • A solid product will precipitate. Filter the solid and wash it thoroughly with water to remove any unreacted urea or thiourea.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Mechanochemical Grinding Method

Mechanochemical synthesis, through simple grinding using a mortar and pestle, offers an energy-efficient and straightforward approach to the Biginelli reaction without the need for any solvent.[5] This method is particularly attractive due to its simplicity and the use of inexpensive and readily available catalysts.

Comparative Data of Grinding Method with Various Catalysts

The following table shows a comparison of different catalysts for the reaction of anisaldehyde, acetophenone, and urea under solvent-free grinding conditions.

Catalyst (0.1 mmol)Time (min)Yield (%)Reference
None120No reaction[5]
FeCl3 (anhydrous)120No reaction[5]
ZnCl2120No reaction[5]
NiCl2.6H2O120No reaction[5]
CoCl2.6H2O120No reaction[5]
Cu(OAc)2.H2O120No reaction[5]
p-TSA120No reaction[5]
Fe(NO3)3.9H2O1592[5]
Clayfen2589[5]
Experimental Protocol: Mechanochemical Grinding

This protocol is based on the use of hydrated ferric nitrate as a catalyst.[5]

Materials:

  • Aldehyde (1 mmol)

  • β-dicarbonyl compound (e.g., acetophenone) (1 mmol)

  • Urea (1.5 mmol)

  • Hydrated ferric nitrate (Fe(NO3)3·9H2O) or Clayfen (0.1 mmol)[5]

  • Mortar and pestle

  • TLC apparatus for monitoring

Procedure:

  • Combine the aldehyde (1 mmol), acetophenone (1 mmol), urea (1.5 mmol), and hydrated ferric nitrate (0.1 mmol) in a mortar.[5]

  • Gently grind the mixture by hand using a pestle.[5]

  • Monitor the reaction progress using TLC. During the reaction, the mixture may become a sticky paste before solidifying upon completion.[5]

  • Upon completion, the solid product can be further purified if necessary, for example, by recrystallization.

Catalyst-Free and Solvent-Free Ball Milling

Planetary ball milling is a highly efficient mechanochemical technique that can drive the Biginelli reaction to completion in a short time with excellent yields, without the need for a catalyst or solvent.[2]

Data for Ball Milling Synthesis of Dihydropyrimidinones

The following table presents the results for the synthesis of various DHPMs using a planetary ball mill under catalyst-free and solvent-free conditions.

Aldehydeβ-Dicarbonyl CompoundUrea/ThioureaTime (min)Yield (%)Reference
BenzaldehydeEthyl acetoacetateUrea30>98[2]
4-ChlorobenzaldehydeEthyl acetoacetateUrea30>98[2]
4-MethylbenzaldehydeEthyl acetoacetateUrea30>98[2]
4-NitrobenzaldehydeEthyl acetoacetateUrea30>98[2]
BenzaldehydeEthyl acetoacetateThiourea30>98[2]
4-ChlorobenzaldehydeEthyl acetoacetateThiourea30>98[2]
Experimental Protocol: Ball Milling

This protocol describes a general procedure for the catalyst-free and solvent-free Biginelli reaction using a planetary ball mill.[2]

Materials:

  • Aldehyde (e.g., 0.02 mol)

  • Ethyl acetoacetate (e.g., 0.02 mol)

  • Urea or thiourea (e.g., 0.02 mol)

  • Planetary ball mill (e.g., Pulverisette 7) with tempered steel vials and balls[2]

  • TLC apparatus for monitoring

Procedure:

  • Place equimolar amounts of the aldehyde, ethyl acetoacetate, and urea (or thiourea) into a tempered steel vial.[2]

  • Add tempered steel balls to the vial. A ball-to-reagent weight ratio of 8 has been shown to be effective.[2]

  • Close the vial and place it in the planetary ball mill.

  • Set the mill to the desired speed (e.g., 750 rpm) and run for the required time (e.g., 30 minutes).[2]

  • Monitor the reaction progress by taking small samples at intervals and analyzing them by TLC.

  • After the reaction is complete, the product is typically obtained in pure form without the need for further purification.[2]

Visualizations

General Workflow for Solvent-Free Biginelli Reaction

G cluster_reactants Reactants cluster_methods Solvent-Free Methods cluster_process Process cluster_product Product Aldehyde Aldehyde Mixing Mixing of Reactants (with or without catalyst) Aldehyde->Mixing beta_Ketoester β-Ketoester beta_Ketoester->Mixing Urea_Thiourea Urea/Thiourea Urea_Thiourea->Mixing Microwave Microwave Irradiation Energy_Input Application of Energy Microwave->Energy_Input Grinding Mechanochemical Grinding Grinding->Energy_Input Ball_Milling Ball Milling Ball_Milling->Energy_Input Mixing->Energy_Input Workup Work-up (e.g., washing, filtration) Energy_Input->Workup DHPM Dihydropyrimidinone (DHPM) Workup->DHPM

Caption: General workflow for solvent-free Biginelli synthesis.

Logical Relationship of Solvent-Free Methods

G cluster_thermal Thermal Activation cluster_mechano Mechanochemical Activation SF_Biginelli Solvent-Free Biginelli Reaction Microwave Microwave-Assisted SF_Biginelli->Microwave Electromagnetic Energy Grinding Grinding (Mortar & Pestle) SF_Biginelli->Grinding Mechanical Energy Ball_Milling Ball Milling SF_Biginelli->Ball_Milling Mechanical Energy

Caption: Logical relationship of solvent-free Biginelli methods.

References

Cell-based assays for evaluating the efficacy of novel dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Synthesized through the Biginelli reaction, these compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. A notable mechanism of action for several DHPMs as anticancer agents is the inhibition of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer therapy.[1][2][3]

These application notes provide a comprehensive guide to utilizing various cell-based assays for evaluating the efficacy of novel dihydropyrimidinone compounds. Detailed protocols for key assays, data presentation guidelines, and visualizations of relevant cellular pathways and experimental workflows are included to facilitate robust and reproducible research.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described cell-based assays for clear comparison of the efficacy of different dihydropyrimidinone compounds.

Table 1: Cytotoxicity of Dihydropyrimidinone Compounds in Cancer Cell Lines

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM) ± SD
DHPM-1A549 (Lung)MTT487.1 ± 0.8[4]
DHPM-1THP-1 (Leukemia)MTT4813.1 ± 1.4[4]
DHPM-1PC-3 (Prostate)MTT4813.8 ± 0.9[4]
DHPM-2HepG2 (Liver)MTT72120.62
DHPM-2HeLa (Cervical)MTT72>200
MonastrolA549 (Lung)MTT4837.6 ± 1.1[4]
DoxorubicinT47D (Breast)MTT723.33[5]

IC₅₀ values represent the concentration of a compound that inhibits 50% of cell growth. Data is presented as mean ± standard deviation from at least three independent experiments.

Table 2: Effect of Dihydropyrimidinone Compounds on Colony Formation and Cell Migration

CompoundCell LineAssayConcentration (µM)Result
DHPM-3MCF-7 (Breast)Clonogenic Assay7.0Significant reduction in colony number compared to control[6]
DHPM-4MCF-7 (Breast)Clonogenic Assay3.5Significant reduction in colony number compared to control[6]
DHPM-1A549 (Lung)Wound Healing Assay10Inhibition of wound closure after 24h
ControlA549 (Lung)Wound Healing Assay-Complete wound closure after 24h

Results for clonogenic assays are often represented as the plating efficiency and surviving fraction. For wound healing assays, results can be quantified as the percentage of wound closure at different time points.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Dihydropyrimidinone compounds

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the dihydropyrimidinone compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Clonogenic Assay for Cell Survival

This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell proliferation and survival.

Materials:

  • Dihydropyrimidinone compounds

  • Cancer cell lines

  • Complete cell culture medium

  • Trypsin-EDTA

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Treat cells in a flask with the dihydropyrimidinone compounds at various concentrations for a specified time.

  • Harvest the cells by trypsinization and perform a cell count.

  • Seed a known number of cells (e.g., 200, 500, 1000 cells) into 6-well plates containing fresh complete medium.

  • Incubate the plates for 10-14 days at 37°C in a humidified 5% CO₂ atmosphere, allowing colonies to form.

  • After incubation, wash the colonies with PBS and fix them with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically containing ≥50 cells).

  • Calculate the plating efficiency and the surviving fraction for each treatment group.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.

Materials:

  • Dihydropyrimidinone compounds

  • Adherent cancer cell lines

  • Complete cell culture medium

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing the dihydropyrimidinone compounds at desired concentrations. Include a vehicle control.

  • Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Measure the width of the wound at different time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure over time to assess the effect of the compounds on cell migration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Dihydropyrimidinone compounds

  • Cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat them with the dihydropyrimidinone compounds for the desired time.

  • Harvest the cells (including any floating cells) and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Annexin V Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.

Materials:

  • Dihydropyrimidinone compounds

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Treat cells with the dihydropyrimidinone compounds for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of dihydropyrimidinones.

Eg5_Inhibition_Pathway DHPM Dihydropyrimidinone (e.g., Monastrol) Eg5 Eg5 Kinesin DHPM->Eg5 Inhibition Microtubule Microtubule Sliding Eg5->Microtubule Drives Centrosome Centrosome Separation Microtubule->Centrosome BipolarSpindle Bipolar Spindle Formation Centrosome->BipolarSpindle MitoticArrest Mitotic Arrest (Monoastral Spindle) BipolarSpindle->MitoticArrest Blocked by DHPM Caspase Caspase Activation MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Eg5 Inhibition Pathway by Dihydropyrimidinones.

Cell_Based_Assay_Workflow Start Start: Novel DHPM Compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Select Select Potent Compounds (Low IC₅₀) Cytotoxicity->Select Mechanism Mechanism of Action Studies Select->Mechanism Proliferation Anti-Proliferation (Clonogenic Assay) Mechanism->Proliferation Migration Anti-Migration (Wound Healing Assay) Mechanism->Migration CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Induction (Annexin V Assay) Mechanism->Apoptosis End End: Characterized Lead Compound Proliferation->End Migration->End CellCycle->End Apoptosis->End

Caption: Experimental Workflow for DHPM Evaluation.

Alternative Mechanisms of Action

While Eg5 inhibition is a primary anticancer mechanism for many DHPMs, other biological activities have been reported, suggesting a polypharmacological profile for this class of compounds. These alternative mechanisms include:

  • Calcium Channel Blockade: Some DHPMs exhibit activity as calcium channel blockers, which can have implications in various physiological processes.

  • Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties.[6]

  • Antimicrobial Activity: DHPMs have also been investigated for their antibacterial and antifungal activities.[7]

The diverse biological activities of dihydropyrimidinones underscore their potential as versatile scaffolds for the development of novel therapeutics for a range of diseases. The cell-based assays outlined in these application notes provide a robust framework for elucidating their efficacy and mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, synthesized via the Biginelli reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the general synthetic approach for this compound?

A1: The synthesis is a three-component, one-pot cyclocondensation known as the Biginelli reaction.[1][2] The reactants are 4-(trifluoromethyl)benzaldehyde, benzyl acetoacetate, and urea, typically in the presence of an acid catalyst. The reaction can be performed under various conditions, including reflux in a solvent like ethanol or under solvent-free conditions.[3][4]

Q2: My reaction yield is very low. What are the common causes and how can I improve it?

A2: Low yields are a known drawback of the classic Biginelli reaction, but several factors can be optimized.[5][6]

  • Catalyst Choice: The traditional use of strong mineral acids like HCl can lead to side reactions and moderate yields.[6] Consider using a milder Lewis acid catalyst, which has been shown to improve yields significantly. Examples include Yb(OTf)₃, InCl₃, or B(C₆F₅)₃.[3][7] The catalyst plays a crucial role in activating the aldehyde and facilitating the key iminium intermediate formation.[8]

  • Reaction Conditions:

    • Solvent: The choice of solvent can impact yield. While ethanol is common, polar solvents with a high dielectric constant, such as acetonitrile, have been shown to improve yields.[9] Solvent-free conditions, often combined with microwave irradiation, can also lead to shorter reaction times and higher yields.[3][10]

    • Temperature: Ensure the reaction is heated sufficiently, typically to the reflux temperature of the chosen solvent (e.g., ~78°C for ethanol). If the reaction is sluggish, a higher boiling point solvent or solvent-free heating at 90-100°C could be beneficial.

  • pH Level: The reaction is acid-catalyzed, and an acidic pH is generally favorable. For some dihydropyrimidinone syntheses, a pH of around 5 has been found to dramatically increase yields compared to more strongly acidic conditions (pH 4), as it promotes the rapid formation of the key iminium intermediate.[11]

  • Purity of Reactants: Ensure all reactants—especially the 4-(trifluoromethyl)benzaldehyde—are pure. Aldehydes can oxidize to carboxylic acids upon storage, which will inhibit the reaction.

Q3: The reaction doesn't seem to be starting. What should I check?

A3:

  • Catalyst Activity: Confirm that your acid catalyst has been added and is active. If using a Lewis acid, ensure it has not been deactivated by excessive moisture.

  • Temperature: Verify that the reaction mixture is reaching the target temperature.

  • Mixing: Ensure adequate stirring to keep the components, particularly the often sparingly soluble urea, in suspension and interacting.

  • Reaction Time: While many modern protocols are fast, classical Biginelli reactions can require several hours to overnight reflux.[12] Allow sufficient time for the reaction to proceed.

Q4: My final product is impure. What are the likely side products and how can I purify it?

A4:

  • Common Impurities: The most common impurities are unreacted starting materials. Side reactions can include the self-condensation of benzyl acetoacetate or the formation of Knoevenagel condensation products between the aldehyde and the ketoester.

  • Purification Protocol:

    • Initial Isolation: The crude product often precipitates from the reaction mixture upon cooling.[6] Filter the solid and wash it with cold solvent (e.g., ethanol) to remove soluble impurities.

    • Recrystallization: Recrystallization is the most effective method for purifying dihydropyrimidinones. Ethanol is a commonly used and effective solvent for this purpose. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

    • Silica Gel Chromatography: If recrystallization does not yield a pure product, column chromatography can be used, although it is less common for simple Biginelli products.

Q5: Does the trifluoromethyl group on the benzaldehyde affect the reaction?

A5: Yes, the trifluoromethyl (-CF₃) group is strongly electron-withdrawing. This makes the carbonyl carbon of the aldehyde more electrophilic and can facilitate the initial nucleophilic attack by urea. However, electron-withdrawing groups can sometimes lead to lower yields in the classical Biginelli reaction compared to electron-donating groups.[13] Utilizing an effective Lewis acid catalyst can help overcome any potential negative effects on the cyclization steps.

Quantitative Data on Biginelli Reaction Yields

The following table summarizes reported yields for the synthesis of various dihydropyrimidinones under different catalytic conditions, demonstrating the impact of catalyst choice on reaction efficiency.

Aldehydeβ-KetoesterCatalyst (mol%)SolventTime (h)Yield (%)Reference
BenzaldehydeEthyl AcetoacetateB(C₆F₅)₃ (0.5)Ethanol476[7]
BenzaldehydeEthyl AcetoacetateYb(OTf)₃ (2)Dichloromethane1890[3]
4-Cl-BenzaldehydeEthyl AcetoacetateInCl₃ (15)Acetonitrile1291[3]
BenzaldehydeEthyl AcetoacetateLaCl₃·7H₂O (5)Ethanol885[5]
3-NO₂-BenzaldehydeEthyl AcetoacetateFeCl₃·6H₂O (10)None (80°C)1.593[5]
BenzaldehydeEthyl AcetoacetateHCl (catalytic)Ethanol1820-60[6]

Detailed Experimental Protocols

Optimized Protocol using a Lewis Acid Catalyst

This protocol is a recommended starting point for the synthesis, adapted from highly efficient, modern versions of the Biginelli reaction.[3][7]

Reactants:

  • 4-(Trifluoromethyl)benzaldehyde (1.74 g, 10 mmol)

  • Benzyl acetoacetate (1.92 g, 10 mmol)

  • Urea (0.90 g, 15 mmol, 1.5 equiv.)

  • Ytterbium(III) triflate [Yb(OTf)₃] (0.62 g, 1 mmol, 10 mol%)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)benzaldehyde, benzyl acetoacetate, urea, and Yb(OTf)₃.

  • Add 20 mL of ethanol to the flask.

  • Heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • As the solution cools, the product will begin to precipitate. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from hot ethanol to obtain pure Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white crystalline solid.

  • Dry the purified product in a vacuum oven.

Visualizations

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway R1 4-(CF3)Ph-CHO I1 Acyliminium Ion [CF3-Ph-CH=N(H)-C(O)NH2]+ R1->I1 + Urea, H+ R2 Urea R2->I1 R3 Benzyl Acetoacetate I2 Enol of Ketoester R3->I2 Keto-Enol Tautomerism I3 Open-Chain Adduct I1->I3 + Enol (I2) I2->I3 I4 Cyclized Intermediate I3->I4 Intramolecular Cyclization P Final Product (DHPM) I4->P - H2O

Caption: The iminium-based mechanism of the Biginelli reaction.

Experimental_Workflow A 1. Setup Combine reactants, solvent, and catalyst in a flask. B 2. Reaction Heat mixture to reflux with stirring. A->B C 3. Monitoring Track reaction progress using TLC. B->C D 4. Isolation Cool reaction mixture to precipitate product. Filter the solid. C->D E 5. Purification Recrystallize the crude solid from a suitable solvent (e.g., ethanol). D->E F 6. Analysis Characterize the pure product (NMR, IR, MS). E->F

Caption: General experimental workflow for the Biginelli synthesis.

Troubleshooting_Tree Start Experiment Start Problem Low Yield or No Reaction? Start->Problem Check_Catalyst Is the catalyst active and correct amount used? Problem->Check_Catalyst Yes Check_Temp Is the temperature correct (reflux)? Check_Catalyst->Check_Temp Yes Sol_Catalyst Action: Use an effective Lewis acid (e.g., Yb(OTf)3) or check catalyst quality. Check_Catalyst->Sol_Catalyst No Check_Purity Are reactants pure? Check_Temp->Check_Purity Yes Sol_Temp Action: Verify thermometer and heating mantle. Increase temperature if needed. Check_Temp->Sol_Temp No Check_Time Has enough time been allowed? Check_Purity->Check_Time Yes Sol_Purity Action: Purify aldehyde by distillation if necessary. Check_Purity->Sol_Purity No Sol_Time Action: Allow reaction to run longer, monitoring by TLC. Check_Time->Sol_Time No Success Problem Solved Check_Time->Success Yes Sol_Catalyst->Problem Sol_Temp->Problem Sol_Purity->Problem Sol_Time->Problem

Caption: A decision tree for troubleshooting low-yield Biginelli reactions.

References

Technical Support Center: Overcoming Solubility Challenges with Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound for in vitro assays?

A1: Due to the hydrophobic nature of many dihydropyrimidine derivatives, Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions. For aqueous-based biological assays, it is crucial to minimize the final DMSO concentration, typically keeping it below 1%, as higher concentrations can affect cell viability and assay performance.

Q2: Why is my compound precipitating when I dilute it into my aqueous assay buffer?

A2: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. This occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final assay medium. The organic co-solvent (like DMSO) concentration is significantly lowered upon dilution, reducing its ability to keep the compound in solution.

Q3: What is the difference between kinetic and thermodynamic solubility?

A3: Kinetic solubility refers to the concentration of a compound that remains in solution under specific, non-equilibrium conditions, such as rapid dilution from a DMSO stock. It is often higher than thermodynamic solubility. Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. For many drug discovery applications, kinetic solubility is initially assessed due to its higher throughput.

Troubleshooting Guide

Researchers may encounter several issues related to the solubility of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Compound precipitates in stock solution (DMSO). The compound's solubility limit in DMSO has been exceeded.Gently warm the solution (e.g., to 37°C) and vortex. If precipitation persists, prepare a more dilute stock solution.
Visible precipitation upon dilution into aqueous buffer. The compound's aqueous solubility is low, and the final concentration is above its solubility limit.Decrease the final assay concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), but keep it within the assay's tolerance limits (typically <1%).
Consider using solubility-enhancing excipients such as cyclodextrins.
Inconsistent or non-reproducible assay results. Micro-precipitation of the compound may be occurring, leading to variable effective concentrations.Filter the final diluted solution through a 0.22 µm filter before adding it to the assay plate. Perform a solubility test in the final assay buffer to determine the solubility limit.
Cell toxicity or off-target effects observed. The concentration of the organic solvent (e.g., DMSO) is too high.Perform a vehicle control experiment with varying concentrations of the solvent to determine the maximum tolerable concentration for your specific cell line and assay.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of the compound in an aqueous buffer.

Materials:

  • Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of detecting turbidity (nephelometry) or a method for concentration analysis (e.g., HPLC-UV)

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add 198 µL of the aqueous buffer to the wells of a 96-well plate.

  • Add 2 µL of each compound concentration from the DMSO plate to the corresponding wells of the aqueous plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound.

Materials:

  • Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (solid)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Analytical method for concentration determination (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, let the vials stand to allow the undissolved solid to settle.

  • Carefully collect a sample of the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the compound in the filtrate using a validated analytical method. This concentration represents the thermodynamic solubility.

Visualizations

Experimental Workflow

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay cluster_troubleshooting Troubleshooting stock Dissolve Compound in 100% DMSO dilute Dilute Stock in Aqueous Buffer stock->dilute add_to_assay Add to Assay (e.g., Cell Plate) dilute->add_to_assay precipitate Precipitation? dilute->precipitate Check for incubate Incubate add_to_assay->incubate readout Measure Assay Readout incubate->readout precipitate->add_to_assay No solubility_assay Perform Solubility Assay (Kinetic or Thermodynamic) precipitate->solubility_assay Yes reformulate Reformulate: - Lower Concentration - Use Excipients solubility_assay->reformulate

Caption: Workflow for preparing and using the compound in biological assays, including a troubleshooting loop for solubility issues.

Potential Signaling Pathway

Dihydropyrimidine derivatives are often investigated as inhibitors of receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ras Ras RTK->Ras Activates Compound Benzyl 6-methyl-2-oxo-4- (4-(trifluoromethyl)phenyl)-1,2,3,4- tetrahydropyrimidine-5-carboxylate Compound->RTK Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Response Proliferation, Angiogenesis, Survival Transcription->Response

Technical Support Center: Biginelli Synthesis of Trifluoromethyl-Substituted Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the Biginelli synthesis of trifluoromethyl-substituted dihydropyrimidinones (DHPMs).

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction with a trifluoromethyl-β-ketoester is giving low yields of the desired dihydropyrimidinone. What are the common causes?

Low yields in this reaction are often attributed to two primary factors:

  • Formation of a Stable Intermediate: The major side reaction is the formation of a 4-hydroxy-tetrahydropyrimidine intermediate. The strong electron-withdrawing nature of the trifluoromethyl group stabilizes this intermediate and hinders its dehydration to the final dihydropyrimidinone product.[1][2]

  • Unreactive Hydrate Formation: Trifluoromethyl-ketones are susceptible to hydration in the presence of water, forming unreactive gem-diol hydrates. This effectively removes the starting material from the reaction mixture, leading to reduced product formation.

Q2: I've isolated a major byproduct that seems to be an intermediate. What is it and how can I convert it to my desired product?

The most commonly isolated byproduct is the 4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one.[2] This intermediate is often stable and requires a separate dehydration step to be converted to the target dihydropyrimidinone.

Q3: Are there other potential side reactions I should be aware of?

While the formation of the stable tetrahydropyrimidine intermediate is the most prominent side reaction, other classical Biginelli side reactions, though less frequently reported for trifluoromethylated substrates, can occur. These include the formation of Knoevenagel condensation products between the aldehyde and the β-ketoester, and Michael adducts. The formation of these byproducts can be minimized by optimizing the reaction conditions to favor the main Biginelli pathway.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield of the desired dihydropyrimidinone Formation of unreactive hydrate of the trifluoromethyl-β-ketoester.- Ensure all reagents and solvents are anhydrous. - Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction has stalled at the stable 4-hydroxy-tetrahydropyrimidine intermediate.- Isolate the intermediate and perform a separate dehydration step (see Experimental Protocols). - Choose a catalyst and reaction conditions known to promote dehydration (see Data Presentation).
A significant amount of a stable byproduct is isolated The reaction conditions are not forcing enough to effect the final dehydration step.- Increase the reaction temperature. - Switch to a more effective Lewis or Brønsted acid catalyst. - Add a dehydrating agent to the reaction mixture.
Complex mixture of products is observed Formation of Knoevenagel and/or Michael addition side products.- Modify the order of addition of reactants. Pre-forming the iminium ion from the aldehyde and urea before adding the β-ketoester can sometimes favor the desired reaction pathway. - Screen different catalysts and solvents to find conditions that are more selective for the Biginelli condensation.

Data Presentation

Table 1: Comparison of Catalysts for the Biginelli Synthesis of Trifluoromethyl-Substituted Dihydropyrimidinones

CatalystSolventTemperature (°C)Time (h)Yield (%)Notes
Yb(OTf)₃Solvent-free60285-95Generally high yields and short reaction times.[3]
TMSClAcetonitrileReflux4-6ModerateOften results in the formation of the stable 4-hydroxy intermediate.[4]
Brønsted Acids (e.g., HCl, H₂SO₄)EthanolReflux12-24VariableCan be effective but may require longer reaction times and can lead to side reactions.[5]
Lewis Acids (e.g., BF₃·OEt₂, InCl₃)Dichloromethane or THFRoom Temp to Reflux6-18Good to ExcellentCan efficiently catalyze the reaction, but optimization is often required.[3][5]
Tris(pentafluorophenyl)boraneEthanolReflux476An effective Lewis acid catalyst.[6]

Note: Yields are highly substrate-dependent and the conditions listed are general. Optimization is recommended for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1 mmol), trifluoromethyl-β-ketoester (1 mmol), and urea (1.5 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol or acetonitrile, 5-10 mL) followed by the catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Dehydration of 4-Hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

This protocol is for the conversion of the stable intermediate to the final product.

  • Reagent Preparation: Dissolve the isolated 4-hydroxy-tetrahydropyrimidine intermediate (1 mmol) in a suitable solvent (e.g., dichloromethane or toluene).

  • Dehydrating Agent Addition: Add a dehydrating agent such as p-toluenesulfonic acid (p-TsOH) (10-20 mol%) or thionyl chloride (1.1 eq) in the presence of a base like pyridine.[1][2]

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture (if acidic or basic), wash with water and brine, and then extract with an organic solvent. The organic layer is dried, concentrated, and the product is purified by recrystallization or column chromatography.

Visualizations

Biginelli_Side_Reactions Reactants Aldehyde + CF3-β-Ketoester + Urea Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Condensation Enolate Ketoester Enolate Reactants->Enolate Knoevenagel Knoevenagel Product Reactants->Knoevenagel Side Reaction Hydrate Unreactive Ketoester Hydrate Reactants->Hydrate Side Reaction (H2O) Adduct Open-Chain Adduct Iminium->Adduct Michael Addition Enolate->Adduct Tetrahydropyrimidine 4-Hydroxy-tetrahydropyrimidine (Stable Intermediate) Adduct->Tetrahydropyrimidine Cyclization DHPM Desired Dihydropyrimidinone (DHPM) Tetrahydropyrimidine->DHPM Dehydration (Slow)

Caption: Reaction pathway and major side reactions in the trifluoromethyl Biginelli synthesis.

Troubleshooting_Workflow Start Low Yield of Desired DHPM Check_Intermediate Check for stable intermediate (e.g., by NMR, LC-MS) Start->Check_Intermediate Dehydrate Isolate and dehydrate intermediate Check_Intermediate->Dehydrate Yes Check_Hydrate Consider formation of unreactive ketoester hydrate Check_Intermediate->Check_Hydrate No Success Improved Yield Dehydrate->Success Optimize_Conditions Optimize reaction conditions: - Use stronger acid catalyst - Increase temperature - Use anhydrous conditions Optimize_Conditions->Success Check_Hydrate->Optimize_Conditions No Anhydrous_Techniques Implement anhydrous techniques: - Dry solvents and reagents - Use inert atmosphere Check_Hydrate->Anhydrous_Techniques Yes Anhydrous_Techniques->Success

Caption: Troubleshooting workflow for low yields in trifluoromethyl Biginelli synthesis.

Logical_Relationships CF3_Group Electron-Withdrawing CF3 Group Intermediate_Stability Increased Stability of 4-Hydroxy Intermediate CF3_Group->Intermediate_Stability Dehydration_Barrier Higher Energy Barrier for Dehydration Intermediate_Stability->Dehydration_Barrier Low_Yield Low Yield of DHPM Dehydration_Barrier->Low_Yield Ketoester_Hydration Hydration of CF3-β-Ketoester Reduced_Reactant Reduced Concentration of Active Ketoester Ketoester_Hydration->Reduced_Reactant Reduced_Reactant->Low_Yield

Caption: Logical relationships of factors leading to low yields.

References

Optimization of reaction conditions for the synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of the target molecule?

A1: The synthesis is achieved through a three-component Biginelli reaction. This reaction involves the acid-catalyzed cyclocondensation of 4-(trifluoromethyl)benzaldehyde, benzyl acetoacetate, and urea.[1][2][3]

Q2: Why is an acid catalyst necessary for the Biginelli reaction?

A2: An acid catalyst, either a Brønsted or Lewis acid, is crucial for activating the aldehyde component, making it more susceptible to nucleophilic attack by urea.[1][2] It also facilitates the cyclization and dehydration steps of the reaction mechanism.

Q3: What are some common catalysts used for this type of reaction?

A3: A variety of catalysts can be employed, including strong protic acids like HCl and H₂SO₄, Lewis acids such as FeCl₃·6H₂O, CuCl, and Yb(OTf)₃, as well as solid-supported acids.[1][2] The choice of catalyst can significantly impact the reaction yield and time.

Q4: How does the electron-withdrawing trifluoromethyl group on the benzaldehyde affect the reaction?

A4: The strong electron-withdrawing nature of the trifluoromethyl group can decrease the reactivity of the benzaldehyde, potentially leading to lower yields or requiring harsher reaction conditions compared to reactions with electron-rich or neutral benzaldehydes. However, some studies have shown that aromatic aldehydes with weak electron-withdrawing substituents can result in good yields.

Q5: Is the benzyl ester group stable under typical Biginelli reaction conditions?

A5: The benzyl ester is generally stable under many Biginelli conditions. However, prolonged exposure to strong acids or high temperatures can lead to side reactions, including de-benzylation or transesterification if an alcohol is used as a solvent. Careful selection of the catalyst and reaction conditions is therefore important.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Ineffective catalyst. 2. Insufficient reaction temperature or time. 3. Low reactivity of the 4-(trifluoromethyl)benzaldehyde. 4. Impure starting materials.1. Screen different catalysts (e.g., HCl, Yb(OTf)₃, FeCl₃). 2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Consider using a more activating catalyst or microwave irradiation to enhance the reaction rate. 4. Ensure all starting materials are pure and dry.
Formation of Multiple Side Products 1. Self-condensation of benzyl acetoacetate. 2. Knoevenagel condensation between the aldehyde and benzyl acetoacetate. 3. Decomposition of starting materials or product under harsh conditions. 4. De-benzylation of the ester.1. Optimize the order of addition of reactants. Some protocols suggest pre-mixing the aldehyde and urea before adding the β-ketoester. 2. Use milder reaction conditions (lower temperature, less acidic catalyst). 3. Reduce reaction time and temperature. 4. Avoid excessively strong acids and high temperatures. Consider using a milder Lewis acid catalyst.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of soluble side products. 3. Oily or non-crystalline product.1. After the reaction, wash the crude product with a solvent that dissolves the starting materials but not the product (e.g., cold ethanol or a mixture of petroleum ether and ethyl acetate). 2. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often effective. Column chromatography may be necessary for highly impure samples. 3. Try different recrystallization solvents or solvent systems. If the product remains oily, consider converting it to a more crystalline derivative if applicable for characterization.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent heating or stirring. 3. Atmospheric moisture affecting the reaction.1. Use reagents from the same batch or purify them before use. 2. Ensure uniform heating with an oil bath and consistent stirring throughout the reaction. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive catalysts.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of different catalysts and solvents on the yield of analogous dihydropyrimidinone syntheses. This data can serve as a starting point for optimizing the synthesis of the target molecule.

Table 1: Effect of Different Catalysts on a Model Biginelli Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)
Conc. HClMethanolReflux16~90
PTSA/Conc. HClMethanolReflux16>90
CuCl/Conc. H₂SO₄MethanolReflux1690.5
FeCl₃·6H₂OMethanolReflux16>90
Yb(OTf)₃Acetonitrile120 (Microwave)0.33High

Data is compiled from analogous reactions and serves as a guideline.

Experimental Protocols

General Protocol for the Synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

A mixture of 4-(trifluoromethyl)benzaldehyde (1.0 eq), benzyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of a suitable acid catalyst (e.g., 10 mol% Yb(OTf)₃ or a few drops of concentrated HCl) in a suitable solvent (e.g., acetonitrile or ethanol) is stirred and heated.[4][5] The reaction can also be performed under solvent-free conditions. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Starting Materials: - 4-(Trifluoromethyl)benzaldehyde - Benzyl Acetoacetate - Urea - Catalyst mixing Mixing and Heating reagents->mixing monitoring TLC Monitoring mixing->monitoring Reflux/Microwave cooling Cooling and Precipitation monitoring->cooling Reaction Complete filtration Filtration and Washing cooling->filtration purification Recrystallization/ Column Chromatography filtration->purification product Final Product: Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Experimental workflow for the synthesis of the target molecule.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low Product Yield? catalyst_check Is the catalyst active? start->catalyst_check change_catalyst Screen different catalysts (e.g., Lewis vs. Brønsted) catalyst_check->change_catalyst No temp_time Are temperature and time sufficient? catalyst_check->temp_time Yes increase_conditions Increase temperature/time Consider microwave temp_time->increase_conditions No reagent_purity Are reagents pure? temp_time->reagent_purity Yes purify_reagents Purify starting materials reagent_purity->purify_reagents No end Consult further literature reagent_purity->end Yes, check other issues

References

Technical Support Center: Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated organic compounds.

Table of Contents

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • FAQs

    • Troubleshooting Guide

    • Experimental Protocol: Quantitative ¹⁹F NMR

  • Mass Spectrometry (MS)

    • FAQs

    • Troubleshooting Guide

  • High-Performance Liquid Chromatography (HPLC)

    • FAQs

    • Troubleshooting Guide

    • Experimental Protocol: HPLC Method Development

Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQs

Q1: Why is the chemical shift range in ¹⁹F NMR so much wider than in ¹H NMR?

The chemical shift range in ¹⁹F NMR is significantly larger (over 400 ppm) compared to ¹H NMR (~12 ppm) due to the greater sensitivity of the fluorine nucleus to its electronic environment.[1][2] This wide dispersion is advantageous as it often leads to well-resolved signals, even for structurally similar compounds.[3]

Q2: I'm seeing a rolling baseline in my ¹⁹F NMR spectrum. What could be the cause?

A rolling baseline in ¹⁹F NMR spectra can be a common issue. It is often addressed by applying a polynomial fit baseline correction. If the baseline is still not flat, a linear baseline correction may be necessary.

Q3: How can I ensure my ¹⁹F NMR data is quantitative?

For quantitative analysis, it is crucial to ensure complete relaxation of the fluorine nuclei between pulses. A common practice is to set the relaxation delay to at least five times the longitudinal relaxation time (T₁) of the signals of interest.[2] This allows for accurate integration of the signals.[2]

Troubleshooting Guide
Problem Possible Cause Solution
Poor Signal-to-Noise Ratio Low sample concentration.Increase the sample concentration or the number of scans.
Incorrect pulse width calibration.Calibrate the 90° pulse width for the ¹⁹F channel.
Broad ¹⁹F Signals Unresolved couplings.Use ¹H decoupling. For quantitative results, inverse gated decoupling is recommended.[2]
Presence of paramagnetic impurities.Purify the sample to remove paramagnetic species.
High viscosity of the sample.Dilute the sample or acquire the spectrum at a higher temperature.
Overlapping Resonances Similar chemical environments of fluorine atoms.Utilize higher field strength NMR instruments for better dispersion.
Employ advanced pulse sequences like 2D ¹⁹F-¹⁹F COSY or ¹⁹F-¹³C HSQC to resolve overlapping signals.
Inaccurate Integrals Insufficient relaxation delay (T₁).Increase the relaxation delay to 5 times the longest T₁ value in your sample for accurate quantification.[2]
Non-uniform excitation profile.Use a shorter, lower-power pulse to ensure uniform excitation across the entire spectral width.
Experimental Protocol: Quantitative ¹⁹F NMR

This protocol outlines the key steps for acquiring quantitative ¹⁹F NMR data.

  • Sample Preparation:

    • Accurately weigh the fluorinated compound and a suitable internal standard.

    • Dissolve the sample and internal standard in a deuterated solvent in a volumetric flask to ensure a known concentration.

    • Transfer an aliquot of the solution to an NMR tube.

  • Instrument Setup:

    • Tune and match the ¹⁹F probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Set the spectral width to encompass all expected ¹⁹F signals.

    • Crucially, set the relaxation delay (d1) to at least 5 times the T₁ of the slowest relaxing fluorine nucleus.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Employ inverse-gated ¹H decoupling to suppress ¹H-¹⁹F couplings without introducing NOE enhancements.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum carefully.

    • Apply a baseline correction.

    • Integrate the signals of the analyte and the internal standard.

  • Quantification:

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_sample) * Purity_standard Where:

      • N = number of fluorine atoms for the integrated signal

      • M = molecular weight

      • Purity = purity of the standard

¹⁹F NMR Troubleshooting Workflow

G start Start: Poor ¹⁹F NMR Spectrum check_sn Low Signal-to-Noise? start->check_sn increase_scans Increase Number of Scans or Sample Concentration check_sn->increase_scans Yes check_broad Broad Signals? check_sn->check_broad No increase_scans->check_broad decouple Apply ¹H Decoupling check_broad->decouple Yes check_overlap Overlapping Signals? check_broad->check_overlap No decouple->check_overlap higher_field Use Higher Field Instrument check_overlap->higher_field Yes check_quant Inaccurate Integrals? check_overlap->check_quant No higher_field->check_quant increase_delay Increase Relaxation Delay (d1) check_quant->increase_delay Yes end Improved Spectrum check_quant->end No increase_delay->end

A troubleshooting workflow for common issues in ¹⁹F NMR spectroscopy.

Mass Spectrometry (MS)

FAQs

Q1: Why are the fragmentation patterns of fluorinated compounds often complex?

The high electronegativity of fluorine significantly influences bond strengths within the molecule, leading to fragmentation pathways that can differ from their non-fluorinated analogs. This can result in rearrangements and the formation of stable, fluorine-containing ions, making spectral interpretation challenging.

Q2: I am having trouble detecting the molecular ion of my perfluorinated compound. Is this normal?

Yes, for some perfluorinated compounds, particularly perfluoroalkanes, the molecular ion peak can be very small or absent in electron ionization (EI) mass spectra.[4] The most abundant ion is often CF₃⁺.[4]

Q3: After running several fluorinated samples, I am seeing background signals in subsequent analyses. What should I do?

Fluorinated compounds can sometimes adsorb onto surfaces within the ion source. If you suspect contamination, it may be necessary to clean the ion source. Always follow the manufacturer's instructions for cleaning procedures.

Troubleshooting Guide
Problem Possible Cause Solution
Low Sensitivity for Fluorinated Analytes Poor ionization efficiency in EI mode.Consider using chemical ionization (CI) with a suitable reagent gas, which often produces a more abundant protonated molecule [M+H]⁺.
Inefficient transfer into the mass spectrometer.Optimize the transfer line temperature in GC-MS to prevent condensation of the analyte.
"Ghost Peaks" in GC-MS Contamination from previous injections.Bake out the GC column at a high temperature (within the column's limits) to remove residual compounds.
Contaminated syringe or sample vials.Use fresh, clean vials and rinse the syringe with a clean solvent between injections.
Unusual or Unexpected Fragmentation Rearrangement reactions are common with fluorinated compounds.Consult literature for known fragmentation patterns of similar compounds. Consider using high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments.
System Leak in GC-MS Loose fittings or ferrules.Check for leaks using an electronic leak detector, paying close attention to the column connections at the inlet and the MS interface. A high nitrogen (m/z 28) and oxygen (m/z 32) signal can indicate a leak.

G start Start: GC-MS Analysis Issue check_sensitivity Low Sensitivity? start->check_sensitivity use_ci Consider Chemical Ionization (CI) check_sensitivity->use_ci Yes check_ghost_peaks Ghost Peaks Present? check_sensitivity->check_ghost_peaks No use_ci->check_ghost_peaks bake_column Bake Out GC Column check_ghost_peaks->bake_column Yes check_fragmentation Unusual Fragmentation? check_ghost_peaks->check_fragmentation No bake_column->check_fragmentation use_hrms Use High-Resolution MS (HRMS) check_fragmentation->use_hrms Yes check_leaks High N₂/O₂ Signal? check_fragmentation->check_leaks No use_hrms->check_leaks find_leak Check for System Leaks check_leaks->find_leak Yes end Analysis Improved check_leaks->end No find_leak->end

References

Stability testing of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate under physiological conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on the stability testing of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this dihydropyrimidine compound under physiological conditions?

A1: The stability of the compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidative or hydrolytic enzymes. The dihydropyrimidine ring is susceptible to oxidation and hydrolysis, which can lead to degradation.

Q2: What are the expected degradation products of this compound?

A2: Based on the structure of dihydropyrimidine derivatives, potential degradation pathways include oxidation of the dihydropyrimidine ring to the corresponding pyrimidine, and hydrolysis of the ester and amide bonds within the ring.

Q3: How can I monitor the degradation of the compound during stability studies?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent compound from its potential degradation products.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To minimize degradation, the compound should be stored in a cool, dark place, protected from moisture. For long-term storage, refrigeration or freezing in a tightly sealed container is advisable.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Contamination of the sample or mobile phase. Degradation of the compound.Use HPLC-grade solvents and freshly prepared samples. Ensure the analytical method is stability-indicating.[1][2]
Poor peak shape in HPLC Column overload. Inappropriate mobile phase composition. Column deterioration.Reduce the sample concentration. Optimize the mobile phase pH and organic solvent ratio. Replace the HPLC column.[2]
Inconsistent results between replicates Improper sample preparation. Pipetting errors. Instrument variability.Ensure accurate and consistent sample preparation. Calibrate pipettes regularly. Perform system suitability tests before each run.
Rapid degradation observed in solution pH of the solution is not optimal. Presence of light. High temperature.Adjust the pH of the solution to a more stable range (typically neutral). Protect the solution from light by using amber vials. Conduct experiments at controlled room temperature or below.
Precipitation of the compound in aqueous buffer Low aqueous solubility of the compound. Buffer concentration is too high.Use a co-solvent (e.g., DMSO, ethanol) to increase solubility. Optimize the buffer concentration.[2]

Experimental Protocols

Protocol 1: Stability Testing in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
  • Preparation of SGF and SIF: Prepare SGF (pH 1.2) and SIF (pH 6.8) according to standard pharmacopeial procedures.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Incubation: Add a small aliquot of the stock solution to pre-warmed SGF and SIF to a final concentration of 10 µg/mL. Incubate the samples at 37°C with gentle agitation.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Analysis: Immediately quench the reaction by adding a suitable organic solvent and analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Studies
  • Acidic Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and fluorescent light for a specified duration.

  • Analysis: Analyze the stressed samples by HPLC to identify and quantify the degradation products.

Data Presentation

Table 1: Stability of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate in Simulated Biological Fluids
Time (hours)% Remaining in SGF (pH 1.2)% Remaining in SIF (pH 6.8)
0100100
0.598.299.5
195.899.1
291.598.3
483.296.5
868.992.8
2445.185.4
Table 2: Summary of Forced Degradation Studies
Stress Condition % Degradation Major Degradation Products (Retention Time)
0.1 N HCl, 60°C, 24h35.23.2 min, 4.5 min
0.1 N NaOH, 60°C, 24h58.92.8 min
3% H₂O₂, RT, 24h15.75.1 min
105°C, 24h (solid)5.1Not significant
UV light (254 nm), 24h22.44.8 min

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Stock Solution of Compound incubate Incubate at 37°C prep_compound->incubate Add to fluids prep_fluids Prepare Simulated Biological Fluids prep_fluids->incubate sampling Withdraw Samples at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for stability testing in simulated biological fluids.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)- 1,2,3,4-tetrahydropyrimidine-5-carboxylate oxidized_product Pyrimidine Derivative parent->oxidized_product [O] ester_hydrolysis Carboxylic Acid Derivative parent->ester_hydrolysis H₂O / H⁺ or OH⁻ amide_hydrolysis Ring-Opened Product parent->amide_hydrolysis H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways of the dihydropyrimidine compound.

troubleshooting_logic start Unexpected HPLC Results check_method Is the analytical method stability-indicating? start->check_method check_prep Review sample and mobile phase preparation check_method->check_prep Yes Develop new method Develop new method check_method->Develop new method No check_system Perform system suitability tests check_prep->check_system Preparation OK Re-prepare samples/\nmobile phase Re-prepare samples/ mobile phase check_prep->Re-prepare samples/\nmobile phase Error Found Analyze samples Analyze samples check_system->Analyze samples Pass Troubleshoot instrument Troubleshoot instrument check_system->Troubleshoot instrument Fail

Caption: Troubleshooting logic for unexpected HPLC results.

References

Scaling up the Biginelli reaction for gram-scale synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the Biginelli reaction for gram-scale synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the gram-scale synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in a gram-scale Biginelli reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Suboptimal Reagent Stoichiometry: The ratio of the three components (aldehyde, β-ketoester, and urea/thiourea) is crucial. While a 1:1:1.5 ratio is a common starting point, the optimal stoichiometry can vary. An excess of the aldehyde can sometimes be beneficial, whereas an excess of urea or the β-ketoester may have a negative impact.[1] It is advisable to perform small-scale optimization experiments to determine the ideal reagent ratios for your specific substrates before proceeding to the gram scale.

  • Inefficient Catalysis: The choice and amount of catalyst are critical for driving the reaction to completion. For gram-scale synthesis, heterogeneous catalysts can be advantageous for their ease of separation. Ensure the catalyst is active and used in the appropriate loading.

  • Inappropriate Solvent: The solvent plays a key role in the Biginelli reaction, affecting reagent solubility and the reaction equilibrium.[2] While classic protocols often use ethanol or acetic acid, exploring other solvents like p-cymene or even solvent-free conditions can lead to improved yields.[2] The choice of solvent can also influence the tautomeric equilibrium of the β-dicarbonyl compound, which in turn affects the reaction yield.[2]

  • Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature. While higher temperatures can increase the reaction rate, they may also lead to side product formation. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid decomposition of the product.[3]

  • Poor Mixing: Inadequate mixing on a larger scale can lead to localized concentration gradients and reduced reaction rates. Ensure your stirring apparatus is sufficient for the reaction volume.

A logical workflow for troubleshooting low yield is presented below:

Troubleshooting_Low_Yield start Low Yield Observed check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry optimize_catalyst Evaluate Catalyst (Type and Loading) check_stoichiometry->optimize_catalyst screen_solvents Screen Different Solvents optimize_catalyst->screen_solvents monitor_reaction Optimize Temperature and Monitor with TLC screen_solvents->monitor_reaction improve_mixing Ensure Adequate Mixing monitor_reaction->improve_mixing end Improved Yield improve_mixing->end

Figure 1: Troubleshooting workflow for low reaction yield.

Question: I am observing significant side product formation. What are the common side products and how can I minimize them?

Answer:

Side product formation in the Biginelli reaction can complicate purification and reduce the yield of the desired dihydropyrimidinone.

Common Side Products & Prevention Strategies:

  • Knoevenagel Condensation Product: The reaction between the aldehyde and the β-ketoester can lead to the formation of a Knoevenagel adduct. This is often favored by certain catalysts and reaction conditions. To minimize this, one can slowly add the β-ketoester to the mixture of the aldehyde, urea, and catalyst.

  • Hantzsch Dihydropyridine-like Products: In some cases, self-condensation of the β-ketoester with the aldehyde and ammonia (if formed from urea decomposition) can lead to Hantzsch-type byproducts. Using a slight excess of urea and carefully controlling the temperature can help suppress this side reaction.

  • Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, especially under strongly acidic or basic conditions. Using a milder catalyst and maintaining a neutral to slightly acidic pH can be beneficial.

Question: The purification of my product is difficult on a gram scale. What are the best practices for work-up and purification?

Answer:

Scaling up the purification process requires careful consideration to ensure high purity and yield.

Work-up and Purification Recommendations:

  • Initial Product Isolation: For many Biginelli reactions, the product precipitates out of the reaction mixture upon cooling. This provides a simple and effective initial purification step. The crude product can be collected by filtration.[4]

  • Washing: The filtered solid should be washed with a cold solvent to remove unreacted starting materials and soluble impurities. Water and ethanol are commonly used for this purpose.[5]

  • Recrystallization: Recrystallization is the most common method for purifying the crude product. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common recrystallization solvents for dihydropyrimidinones include ethanol, acetone/ethanol mixtures, and ethyl acetate.[5]

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography may be necessary. However, this can be resource-intensive on a gram scale. A coarse filtration through a plug of silica gel can sometimes be sufficient to remove polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for a gram-scale Biginelli reaction?

A1: Below is a general protocol that can be adapted for specific substrates.

Gram-Scale Synthesis of a Dihydropyrimidinone (DHPM)

Parameter Value/Description
Aldehyde 10.0 g (1 equivalent)
β-Ketoester 1.1 equivalents
Urea 1.5 equivalents
Catalyst e.g., p-Toluenesulfonic acid (0.1 equivalents)
Solvent Ethanol (e.g., 50 mL) or solvent-free
Temperature Reflux (for solvent-based) or 90-100 °C (solvent-free)
Reaction Time 2-24 hours (monitor by TLC)

Detailed Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10.0 g), urea, and catalyst.

  • If using a solvent, add ethanol. For a solvent-free reaction, proceed to the next step.

  • Add the β-ketoester to the mixture.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol or water to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/acetone mixture).

  • Dry the purified product under vacuum to obtain the final dihydropyrimidinone.

Q2: How does the choice of catalyst affect the gram-scale reaction?

A2: The catalyst is crucial for an efficient Biginelli reaction, especially on a larger scale.

Catalyst Type Advantages for Gram-Scale Considerations
Brønsted Acids (e.g., HCl, p-TSA) Inexpensive and readily available.[6]Can be corrosive and difficult to remove from the final product.
Lewis Acids (e.g., Yb(OTf)₃, InCl₃) Often provide higher yields and shorter reaction times.[7] Can be milder than Brønsted acids.Can be expensive and may require anhydrous conditions.
Heterogeneous Catalysts (e.g., Clays, Zeolites) Easily separated from the reaction mixture by filtration, simplifying work-up and allowing for catalyst recycling.[4]May have lower activity compared to homogeneous catalysts.

The workflow for selecting a suitable catalyst is outlined below:

Catalyst_Selection start Catalyst Selection cost_availability Consider Cost and Availability start->cost_availability reaction_scope Evaluate Substrate Compatibility cost_availability->reaction_scope workup_purification Assess Ease of Work-up and Purification reaction_scope->workup_purification recyclability Consider Catalyst Recyclability workup_purification->recyclability final_choice Select Optimal Catalyst recyclability->final_choice

Figure 2: Decision-making process for catalyst selection.

Q3: What are the key safety considerations when performing a gram-scale Biginelli reaction?

A3: As with any chemical synthesis, safety is paramount, especially when scaling up.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood, especially when using volatile solvents or aldehydes.

  • Exothermic Potential: Be aware that the reaction can be exothermic. When scaling up, it is advisable to control the rate of addition of reagents and to have a cooling bath on standby.

  • Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use. Aldehydes can be irritants, and some catalysts may be corrosive or toxic.

  • Solvent Safety: Be mindful of the flammability of organic solvents. Use appropriate heating methods (e.g., a heating mantle with a stirrer, not an open flame).

Q4: How can I monitor the progress of my gram-scale reaction effectively?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the Biginelli reaction.[3]

TLC Monitoring Protocol:

  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the plate: Apply small spots of your starting materials (aldehyde, β-ketoester) and the reaction mixture at different time points.

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Analyze the results: The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The reaction is considered complete when the spot of the limiting reactant is no longer visible.

References

Validation & Comparative

A Comparative Analysis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and Other Dihydropyrimidinones in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of dihydropyrimidinones (DHPMs), this guide offers a comparative analysis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its analogues. We explore their synthesis, anticancer activities, and mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive overview of this promising class of compounds.

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The core structure of DHPMs is typically synthesized through the Biginelli reaction, a one-pot multicomponent reaction that offers a straightforward and efficient route to a wide array of derivatives.[3][4] This guide focuses on a specific DHPM, Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and compares its potential anticancer efficacy with other notable DHPMs.

Comparative Anticancer Activity

The anticancer potential of DHPMs is a major area of investigation. Their mechanism of action is often attributed to the inhibition of key cellular targets involved in cell proliferation and survival. One of the most well-documented targets is the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[1][5][6] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[7]

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various DHPMs against two commonly studied cancer cell lines: MCF-7 (breast cancer) and A549 (lung cancer). These values, gleaned from multiple studies, offer a quantitative comparison of the cytotoxic potential of these compounds.

Table 1: Comparative Anticancer Activity of DHPMs against MCF-7 Breast Cancer Cell Line

Compound/AlternativeIC50 (µM)Reference
Monastrol >100[8]
DHPM derivative 1 19.13[1]
DHPM derivative 2 9.5[5]
DHPM derivative 3 1.42[6]
DHPM derivative 4 9-16[9]
5-Fluorouracil (Standard) 1.71[6]

Table 2: Comparative Anticancer Activity of DHPMs against A549 Lung Cancer Cell Line

Compound/AlternativeIC50 (µM)Reference
Monastrol Not widely reported
DHPM derivative 1 15.69[1]
DHPM derivative 2 3-4.5[9]
DHPM derivative 3 1.98[6]
DHPM derivative 4 3.60[10]
5-Fluorouracil (Standard) 6[9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the synthesis and biological evaluation of DHPMs are provided below.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The general procedure for the synthesis of DHPMs, including Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, involves the Biginelli reaction.

Materials:

  • An aromatic aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde)

  • A β-ketoester (e.g., Benzyl acetoacetate)

  • Urea or Thiourea

  • A catalytic amount of an acid (e.g., HCl, p-toluenesulfonic acid)

  • A suitable solvent (e.g., ethanol, solvent-free conditions)

Procedure:

  • A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the acid catalyst is prepared.

  • The mixture is refluxed in a solvent or heated under solvent-free conditions for a specified period (typically 1-4 hours).

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

  • The crude product is purified by recrystallization from a suitable solvent to yield the pure dihydropyrimidinone.

Anticancer Activity Evaluation using MTT Assay

The cytotoxicity of the synthesized DHPMs against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • The cells are then treated with various concentrations of the DHPM compounds and a standard anticancer drug (e.g., 5-Fluorouracil) for 48-72 hours.

  • After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.

  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing the Mechanism of Action

To illustrate the primary mechanism of action of many anticancer DHPMs, the following diagrams depict the Biginelli reaction workflow and the Eg5 kinesin inhibition signaling pathway.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aromatic Aldehyde Reaction One-pot Condensation (Acid Catalyst, Heat) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea/Thiourea Urea->Reaction DHPM Dihydropyrimidinone Reaction->DHPM

Workflow for the synthesis of DHPMs via the Biginelli reaction.

Eg5_Inhibition_Pathway cluster_mitosis Mitosis Prophase Prophase BipolarSpindle Bipolar Spindle Formation Prophase->BipolarSpindle Eg5 Kinesin (Motor Protein) Metaphase Metaphase ChromosomeSegregation Chromosome Segregation Metaphase->ChromosomeSegregation Anaphase Anaphase BipolarSpindle->Metaphase ChromosomeSegregation->Anaphase DHPM DHPM (e.g., Monastrol) Eg5 Eg5 Kinesin DHPM->Eg5 Inhibits MitoticArrest Mitotic Arrest (Monoastral Spindle) Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Signaling pathway of DHPM-mediated Eg5 kinesin inhibition.

Conclusion

Dihydropyrimidinones represent a versatile scaffold for the development of novel anticancer agents. While direct comparative data for Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is emerging, the analysis of related DHPMs provides strong evidence for its potential as a potent cytotoxic agent. The presence of the trifluoromethylphenyl group is anticipated to enhance its anticancer profile. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this specific compound and its analogues. The experimental protocols and mechanistic insights provided in this guide aim to facilitate future research in this promising area of drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl-Substituted Pyrimidines as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the structure-activity relationship (SAR) of a series of trifluoromethyl-substituted pyrimidine derivatives, focusing on their potential as anticancer agents. While the core structure is the aromatic pyrimidine ring, the insights gleaned are highly relevant for the design of related heterocyclic compounds, including tetrahydropyrimidines. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[1] This document summarizes quantitative biological data, details experimental protocols, and visualizes a key signaling pathway to offer a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Comparison of Anticancer Activity

A series of novel trifluoromethyl-substituted pyrimidine derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against four human cancer cell lines: PC-3 (prostate cancer), MGC-803 (gastric cancer), MCF-7 (breast cancer), and H1975 (non-small cell lung cancer). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay. The results are summarized in the table below.

CompoundR GroupPC-3 (μM)MGC-803 (μM)MCF-7 (μM)H1975 (μM)
17a 2-fluorophenyl>50>50>5020.34
17d 2,4-difluorophenyl15.3420.1125.4310.29
17g 2-chlorophenyl10.2115.7822.878.98
17j 2-bromophenyl8.7613.4519.876.45
17m 2-methylphenyl25.6730.1235.4315.32
17p 2-methoxyphenyl30.1235.7840.1220.11
17v 2-chloro-4-fluorophenyl5.438.9812.342.27
5-FU (Control) -12.5415.8720.349.37

Structure-Activity Relationship Summary:

The data reveals several key SAR trends:

  • Halogen Substitution: The presence of a halogen atom at the 2-position of the phenyl ring is beneficial for anticancer activity. The activity follows the trend Br > Cl > F.

  • Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (17m) or methoxy (17p), at the 2-position of the phenyl ring resulted in a decrease in anticancer activity.

  • Disubstitution: Disubstitution on the phenyl ring with a combination of halogens, as seen in compound 17v (2-chloro-4-fluorophenyl), led to the most potent activity across all tested cell lines, particularly against H1975 cells.[2]

Compound 17v emerged as the most promising derivative, with an IC50 value of 2.27 μM against the H1975 cell line, which is more potent than the positive control, 5-Fluorouracil (5-FU).[2]

Experimental Protocols

General Synthesis of Trifluoromethyl-Substituted Pyrimidine Derivatives

The synthesis of the target pyrimidine derivatives involved a multi-step process. A key intermediate, 2-chloro-4-(trifluoromethyl)pyrimidine, was reacted with a substituted aniline in the presence of a palladium catalyst and a base in a suitable solvent, such as dioxane, under reflux to yield the final products. The reaction progress was monitored by thin-layer chromatography. Upon completion, the mixture was cooled, filtered, and the crude product was purified by column chromatography to afford the desired trifluoromethyl-substituted pyrimidine derivatives.

MTT Assay for Cytotoxicity Evaluation

The in vitro anticancer activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (PC-3, MGC-803, MCF-7, and H1975) were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (5-FU) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves generated from the absorbance data. Each experiment was performed in triplicate.[2]

Mechanism of Action and Signaling Pathway

Further investigation into the mechanism of action of the most potent compound, 17v , revealed that it induces apoptosis in H1975 cells and causes cell cycle arrest at the G2/M phase.[2] Molecular docking studies suggest that compound 17v can bind to the active pocket of the Epidermal Growth Factor Receptor (EGFR).[2] The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is frequently implicated in cancer.

Below is a diagram illustrating the proposed mechanism of action, where the trifluoromethyl-substituted pyrimidine derivative inhibits EGFR, leading to the downstream suppression of pro-survival pathways and the induction of apoptosis.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Apoptosis Apoptosis Bax->Apoptosis p53 p53 p53->Bax Compound Trifluoromethyl- substituted Pyrimidine (17v) Compound->EGFR Inhibition Compound->p53 Upregulation

Caption: Proposed mechanism of EGFR inhibition by trifluoromethyl-substituted pyrimidines.

References

Validation of the Biological Target for Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the dihydropyrimidine class. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities. A prominent member of this class, Monastrol, is a well-characterized inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a crucial motor protein in cell division. Given the structural similarity, it is hypothesized that the title compound also targets Eg5. This guide provides a comparative framework for validating this biological target, outlining key experiments and presenting data formats for objective assessment against established Eg5 inhibitors like Monastrol and S-trityl-L-cysteine (STLC).

Hypothesized Biological Target: Mitotic Kinesin Eg5

The mitotic kinesin Eg5 is a member of the kinesin-5 family of motor proteins, which are essential for establishing and maintaining the bipolar spindle during mitosis.[1] Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent cell death in proliferating cells.[1][2] This specific role in mitosis makes Eg5 an attractive target for cancer therapy, as its inhibition would preferentially affect rapidly dividing cancer cells while sparing non-dividing normal cells.

Comparative Analysis of Eg5 Inhibitors

To validate the biological target of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a direct comparison with known Eg5 inhibitors is essential. The following table summarizes key performance data for representative Eg5 inhibitors. The data for the title compound are presented as hypothetical values to illustrate the expected outcomes of validation experiments.

Table 1: Comparative Quantitative Data of Eg5 Inhibitors

CompoundTargetIC50 (ATPase Assay)Cell-based IC50 (Mitotic Arrest)In Vivo Efficacy (Tumor Growth Inhibition)
Title Compound Hypothesized: Eg5[Experimental Value][Experimental Value][Experimental Value]
MonastrolEg514 µM[3]~700 nM (HeLa cells)[4]Demonstrates tumor growth inhibition in xenograft models
S-trityl-L-cysteine (STLC)Eg5140 nM (microtubule-activated ATPase)[4][5]~20 nM (HeLa cells)Shows significant anti-tumor activity in vivo
Ispinesib (SB-715992)Eg5~1.5 nMPotent inhibition in various cancer cell linesEvaluated in multiple clinical trials[1]

Experimental Protocols for Target Validation

A multi-faceted approach is required to rigorously validate the biological target. This involves in vitro biochemical assays, cell-based phenotypic assays, and potentially in vivo studies.

1. In Vitro Biochemical Assays: Eg5 ATPase Activity

Objective: To determine if the compound directly inhibits the enzymatic activity of purified Eg5 protein.

Methodology:

  • Protein Expression and Purification: Human Eg5 motor domain is expressed in and purified from E. coli.

  • ATPase Assay: The rate of ATP hydrolysis by Eg5 is measured in the presence and absence of microtubules. A common method is the malachite green assay, which detects the release of inorganic phosphate.

  • Procedure:

    • Purified Eg5 protein is incubated with varying concentrations of the test compound.

    • The reaction is initiated by the addition of ATP and microtubules.

    • The reaction is stopped after a defined time, and the amount of inorganic phosphate produced is quantified using a malachite green-based colorimetric detection method.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

2. Cell-Based Phenotypic Assays: Mitotic Arrest and Monopolar Spindle Formation

Objective: To assess whether the compound induces the characteristic phenotype of Eg5 inhibition in cultured cancer cells.

Methodology:

  • Cell Culture: A suitable cancer cell line with a high proliferation rate (e.g., HeLa, MCF-7) is used.

  • Immunofluorescence Staining:

    • Cells are treated with varying concentrations of the test compound for a duration sufficient to allow entry into mitosis (e.g., 16-24 hours).

    • Cells are fixed and permeabilized.

    • Immunostaining is performed for α-tubulin (to visualize microtubules and the spindle), a centrosome marker (e.g., γ-tubulin), and DNA (using DAPI).

    • Cells are imaged using fluorescence microscopy to identify the formation of monopolar spindles.

  • Flow Cytometry:

    • Treated cells are fixed and stained with a DNA dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry to quantify the percentage of cells arrested in the G2/M phase of the cell cycle.

3. In Vivo Efficacy Studies: Xenograft Models

Objective: To determine if the compound can inhibit tumor growth in a living organism.

Methodology:

  • Xenograft Model: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Treatment: Once tumors are established, mice are treated with the test compound or a vehicle control.

  • Tumor Growth Measurement: Tumor volume is measured regularly throughout the study.

  • Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and experimental workflows involved in the validation process.

Eg5_Signaling_Pathway cluster_mitosis Mitosis cluster_spindle Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Separation Centrosome Separation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Bipolar_Spindle->Metaphase Required for Eg5->Centrosome_Separation Drives Compound Benzyl 6-methyl-2-oxo-4- (4-(trifluoromethyl)phenyl)-1,2,3,4- tetrahydropyrimidine-5-carboxylate Compound->Eg5 Inhibits Monopolar_Spindle Monopolar Spindle Formation Compound->Monopolar_Spindle Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation cluster_invivo In Vivo Validation ATPase_Assay Eg5 ATPase Assay IC50_Determination IC50 Determination ATPase_Assay->IC50_Determination Cell_Treatment Cancer Cell Line Treatment IC50_Determination->Cell_Treatment Immunofluorescence Immunofluorescence (Monopolar Spindles) Cell_Treatment->Immunofluorescence Flow_Cytometry Flow Cytometry (G2/M Arrest) Cell_Treatment->Flow_Cytometry Xenograft_Model Xenograft Model Establishment Immunofluorescence->Xenograft_Model Flow_Cytometry->Xenograft_Model Compound_Administration Compound Administration Xenograft_Model->Compound_Administration Tumor_Measurement Tumor Growth Measurement Compound_Administration->Tumor_Measurement Target_Validated Biological Target Validated Tumor_Measurement->Target_Validated Hypothesis Hypothesis: Compound targets Eg5 Hypothesis->ATPase_Assay

References

A Comparative Analysis of Kinesin Eg5 Inhibition: Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate versus Monastrol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the kinesin spindle protein (Eg5) has emerged as a critical target for novel anticancer therapeutics. This guide provides a detailed comparison of Monastrol, a well-characterized Eg5 inhibitor, and the promising derivative, Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, focusing on their inhibitory performance backed by experimental data.

Monastrol, a dihydropyrimidine, was the first small molecule inhibitor identified to specifically target Eg5, a motor protein essential for the formation of the bipolar mitotic spindle. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells. This mechanism offers a more targeted approach compared to traditional microtubule-targeting agents. The subject of this comparison, Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, represents a structural analogue of Monastrol, featuring a trifluoromethylphenyl group, a substitution known to enhance the biological activity of many compounds.

Performance Data

For a clear comparison, the following table summarizes the available quantitative data for Monastrol's inhibitory activity.

CompoundAssay TypeTargetIC50 ValueCell Line
MonastrolEg5 ATPase ActivityKinesin Eg514 µM[1]-
MonastrolMitotic Arrest--HeLa[2][3]

Note: IC50 values for Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate are not currently available in published literature.

Mechanism of Action: Eg5 Inhibition Signaling Pathway

Both Monastrol and its benzyl derivative are believed to act as allosteric inhibitors of Eg5. They bind to a site distinct from the ATP- and microtubule-binding sites, inducing a conformational change that prevents the motor protein from hydrolyzing ATP and moving along microtubules. This inhibition disrupts the formation of the bipolar spindle, a crucial structure for chromosome segregation during mitosis. Consequently, the cell cycle is arrested in M-phase, leading to the formation of characteristic monoastral spindles and ultimately triggering apoptosis.

Eg5_Inhibition_Pathway cluster_mitosis Mitosis cluster_spindle Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Separation Centrosome Separation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Eg5 Activity Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) Centrosome_Separation->Mitotic_Arrest Inhibition Bipolar_Spindle->Metaphase Chromosome Alignment Inhibitor Monastrol or Benzyl Derivative Eg5 Kinesin Eg5 Inhibitor->Eg5 Allosteric Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Eg5 Inhibition Pathway

Experimental Protocols

To facilitate the replication and validation of inhibitory studies, detailed methodologies for key experiments are provided below.

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of inhibitors.

Materials:

  • Purified recombinant human Eg5 motor domain

  • Microtubules (polymerized from tubulin)

  • ATPase assay buffer (e.g., 20 mM Pipes pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing Eg5 and microtubules in the ATPase assay buffer.

  • Add varying concentrations of the test compound or Monastrol (as a positive control) to the wells of the microplate. A DMSO control (vehicle) should also be included.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mitotic Arrest Assay

This cell-based assay determines the ability of a compound to induce cell cycle arrest in the M-phase.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)

  • Fluorescently labeled secondary antibody

  • DNA stain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or Monastrol for a specific duration (e.g., 24 hours).

  • Fix, permeabilize, and stain the cells with the primary and secondary antibodies and the DNA stain.

  • Acquire images using a fluorescence microscope.

  • Quantify the percentage of cells arrested in mitosis (identified by condensed chromatin and positive staining for the mitotic marker).

  • Determine the EC50 value for mitotic arrest.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay ATPase_Assay Eg5 ATPase Assay IC50_Determination_A Determine IC50 ATPase_Assay->IC50_Determination_A Data_Analysis Comparative Data Analysis IC50_Determination_A->Data_Analysis Cell_Culture Cancer Cell Culture Compound_Treatment Treat with Inhibitor Cell_Culture->Compound_Treatment Mitotic_Arrest_Assay Mitotic Arrest Assay Compound_Treatment->Mitotic_Arrest_Assay IC50_Determination_B Determine EC50 Mitotic_Arrest_Assay->IC50_Determination_B IC50_Determination_B->Data_Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->ATPase_Assay Compound_Synthesis->Compound_Treatment

Inhibitor Comparison Workflow

References

Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enantioselective synthesis and potential biological activity of the (R)- and (S)-enantiomers of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Due to the limited availability of direct experimental data for the title compound in the reviewed literature, this guide leverages data from the closely related and well-studied dihydropyrimidinone, Monastrol, to provide a comparative context for its potential biological evaluation and enantioselective pharmacological effects.

Enantioselective Synthesis

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is most commonly achieved through the Biginelli reaction, a one-pot multicomponent condensation of a β-ketoester, an aldehyde, and urea or thiourea.[1][2] For the enantioselective synthesis of the title compound, a chiral catalyst is required to induce stereoselectivity. Chiral primary amines derived from cinchona alkaloids have been shown to be effective organocatalysts for asymmetric Biginelli reactions, yielding DHPMs with moderate to good enantiomeric excess.[3]

A plausible synthetic approach for the target enantiomers would involve the reaction of benzyl acetoacetate, 4-(trifluoromethyl)benzaldehyde, and urea in the presence of a chiral catalyst.

Experimental Protocols

General Procedure for Enantioselective Biginelli Reaction:

To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 mmol) and benzyl acetoacetate (1.2 mmol) in an appropriate solvent (e.g., THF, dichloromethane), is added urea (1.5 mmol) and a chiral primary amine catalyst (e.g., a quinine-derived amine, 10 mol%). An acid co-catalyst (e.g., HCl, 10 mol%) may also be added.[3] The reaction mixture is stirred at a controlled temperature (e.g., room temperature or 0 °C) for a specified time (e.g., 24-72 hours).[3] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired enantiomerically enriched product. The enantiomeric excess (e.e.) is determined by chiral high-performance liquid chromatography (HPLC).

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products aldehyde 4-(Trifluoromethyl)benzaldehyde reaction One-pot Reaction (Controlled Temperature) aldehyde->reaction ketoester Benzyl Acetoacetate ketoester->reaction urea Urea urea->reaction catalyst Chiral Primary Amine Catalyst catalyst->reaction cocatalyst Acid Co-catalyst cocatalyst->reaction workup Reaction Work-up (Solvent Evaporation) reaction->workup purification Column Chromatography workup->purification R_enantiomer (R)-Enantiomer purification->R_enantiomer S_enantiomer (S)-Enantiomer purification->S_enantiomer analysis Chiral HPLC Analysis R_enantiomer->analysis S_enantiomer->analysis

Caption: Experimental workflow for the enantioselective synthesis of the target compound.

Biological Evaluation

While direct biological data for the enantiomers of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate were not found in the reviewed literature, the biological activity of DHPMs is well-documented.[4][5][6][7][8] A prominent member of this class, Monastrol, is an allosteric inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[9][10][11] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for anticancer drug development.[11]

Crucially, the biological activity of Monastrol is highly stereospecific. The (S)-enantiomer is a significantly more potent inhibitor of Eg5 than the (R)-enantiomer.[9][12] This suggests that the biological activity of the title compound is also likely to be enantioselective.

Comparison with Alternatives: Monastrol Enantiomers
CompoundTargetIC50 (µM)Mechanism of ActionReference
(S)-Monastrol Mitotic Kinesin Eg5~14Allosteric inhibitor, slows ADP release[7][9][12]
(R)-Monastrol Mitotic Kinesin Eg5>100Weak inhibitor[9][12]
Experimental Protocols

Eg5 ATPase Activity Assay (General Protocol):

The microtubule-stimulated ATPase activity of the Eg5 motor domain is measured in the presence of varying concentrations of the test compounds (the enantiomers of the title compound). The assay is typically performed in a buffer containing microtubules, Eg5 enzyme, and ATP. The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate released over time, often using a colorimetric method such as the malachite green assay. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.[9]

G Eg5_inactive Eg5-ADP Eg5_active Eg5-ATP-MT Eg5_inactive->Eg5_active ATP binding & Microtubule (MT) association Mitotic_Arrest Mitotic Arrest Eg5_inactive->Mitotic_Arrest Eg5_active->Eg5_inactive ATP hydrolysis & ADP release Force Force Generation (Spindle Pole Separation) Eg5_active->Force DHPM (S)-DHPM Enantiomer (e.g., S-Monastrol) DHPM->Eg5_inactive Allosteric Binding, Inhibits ADP release

References

Comparative Analysis of the Biological Activity of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of a promising class of dihydropyrimidinone derivatives.

The compound Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its analogs, belonging to the dihydropyrimidinone (DHPM) class of heterocyclic compounds, have garnered significant interest in medicinal chemistry. These molecules have demonstrated a range of biological activities, most notably as anticancer agents and calcium channel blockers. This guide provides a comparative analysis of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the proposed mechanisms of action.

Anticancer Activity

Dihydropyrimidinone derivatives have emerged as a promising scaffold in the development of novel anticancer therapeutics. Their mechanism of action is often attributed to the inhibition of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][2]

Table 1: Cytotoxic Activity of Dihydropyrimidinone Analogs

Compound IDR Group (at C5-carboxylate)Cancer Cell LineIC50 (µM)Reference
Analog A EthylA549 (Lung Carcinoma)>100[3]
Analog B EthylA549 (Lung Carcinoma)Significant cell death (qualitative)[3]
Analog C Amide derivativesHepG2 (Liver Carcinoma)Range: 10-50[2]
Analog D Amide derivativesHeLa (Cervical Cancer)Range: 15-60[2]
Analog E Thiazolo[4,5-d]pyrimidineA375 (Melanoma)>50[4]
Analog F Thiazolo[4,5-d]pyrimidineC32 (Amelanotic Melanoma)>50[4]
Analog G Thiazolo[4,5-d]pyrimidineDU145 (Prostate Carcinoma)>50[4]
Analog H Thiazolo[4,5-d]pyrimidineMCF-7 (Breast Adenocarcinoma)>50[4]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates higher potency.

The data suggests that the anticancer activity of these compounds is influenced by the nature of the substituent at the C5 position of the dihydropyrimidinone ring. While the specific benzyl ester of the title compound remains to be quantitatively evaluated and compared, the general scaffold shows promise for further optimization.

Calcium Channel Blocking Activity

Dihydropyrimidinones are structurally similar to 1,4-dihydropyridines, a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina.[5] Several studies have confirmed that DHPM derivatives also exhibit calcium channel modulating activity.[6] These compounds act by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

Quantitative data on the calcium channel blocking activity of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its close analogs is limited in publicly accessible literature. However, the foundational research on DHPMs as calcium channel blockers provides a strong rationale for their investigation in this area.

Table 2: Calcium Channel Blocking Activity of Dihydropyrimidinone Analogs

Compound IDR Group (at C5-carboxylate)Assay TypeIC50 (µM)Reference
Metabolite 6 Carbamoyl derivativeIn vitro vasorelaxation0.016[6]
Metabolite 7 Carbamoyl derivativeIn vitro vasorelaxation0.012[6]
Compound 5 Carbamoyl derivativeIn vitro vasorelaxation3.2[6]

The provided data for related carbamoyl derivatives highlights the potential for potent calcium channel blocking activity within the DHPM class. Further screening of the benzyl ester and its analogs is warranted to determine their specific activity profile.

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key biological assays are provided below.

Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell viability and cytotoxicity.

  • Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates until no moisture is visible.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

In Vitro Calcium Channel Blocking Activity: Fluorescence-Based Calcium Influx Assay

This high-throughput screening method measures the inhibition of calcium influx in response to a depolarizing stimulus.

  • Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the Cav1.2 channel) in 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Stimulation and Measurement: Add a depolarizing agent (e.g., a high concentration of potassium chloride) to all wells to open the voltage-gated calcium channels. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon stimulation corresponds to calcium influx. Calculate the percentage of inhibition of the calcium influx by the test compounds compared to the vehicle control and determine the IC50 values.

Eg5 Kinesin Inhibition Assay: ATPase Activity Assay

This biochemical assay measures the inhibition of the ATPase activity of the Eg5 motor protein.

  • Assay Setup: In a 96-well plate, add a reaction buffer containing microtubules, ATP, and the purified Eg5 motor protein.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time to allow the enzymatic reaction to proceed.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The amount of phosphate produced is proportional to the Eg5 ATPase activity. Calculate the percentage of inhibition of ATPase activity by the test compounds and determine the IC50 values.[7][8]

Signaling Pathways and Mechanisms of Action

To visually represent the proposed mechanisms of action, the following diagrams have been generated using the DOT language.

anticancer_pathway Compound DHPM Analog Eg5 Mitotic Kinesin Eg5 Compound->Eg5 Inhibits Spindle Bipolar Spindle Formation Eg5->Spindle Required for Mitosis Mitosis Spindle->Mitosis Essential for Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to Inhibition->Spindle Blocks

Caption: Proposed mechanism of anticancer activity of dihydropyrimidinone analogs.

calcium_channel_pathway Compound DHPM Analog CaChannel L-type Calcium Channel Compound->CaChannel Blocks Contraction Smooth Muscle Contraction Compound->Contraction Inhibits CaInflux Calcium Influx CaChannel->CaInflux Mediates CaInflux->Contraction Causes Vasodilation Vasodilation Contraction->Vasodilation Reduction leads to

Caption: Proposed mechanism of calcium channel blocking activity of dihydropyrimidinone analogs.

Conclusion

Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its analogs represent a versatile chemical scaffold with significant potential in drug discovery. The available data on analogous compounds strongly suggest that this class of molecules possesses both anticancer and calcium channel blocking activities. The provided experimental protocols and mechanistic diagrams offer a framework for the continued investigation and optimization of these promising therapeutic agents. Further studies are crucial to elucidate the specific quantitative activity of the title compound and to fully explore its structure-activity relationships for the development of more potent and selective drug candidates.

References

Cross-Validation of In Silico Predictions with In Vitro Experimental Results for Tetrahydropyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico predictions and in vitro experimental results for tetrahydropyrimidine derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities. By presenting experimental data alongside computational predictions, this guide aims to offer valuable insights into the validation of in silico models and the drug discovery potential of this scaffold.

Data Presentation: In Silico vs. In Vitro

The following tables summarize quantitative data from various studies, comparing in silico predictions with in vitro experimental outcomes for tetrahydropyrimidine derivatives.

Antimicrobial Activity

Table 1: Comparison of In Silico Docking Scores and In Vitro Antimicrobial Activity (MIC)

Compound IDTarget (In Silico)Docking Score (kcal/mol)MicroorganismIn Vitro MIC (µM)Reference
4dDHFR-7.8S. aureus35[1]
4fDHFR-8.5S. aureus22[1]
4fDHFR-8.5E. coli28[1]
4fDHFR-8.5K. pneumoniae30[1]
4fDHFR-8.5C. albicans45[1]
Levofloxacin--S. aureus50[1]
Levofloxacin--E. coli>708[1]

Note: A lower docking score generally indicates a better binding affinity. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Enzyme Inhibition

Table 2: Comparison of In Silico Docking and In Vitro Enzyme Inhibition (IC50)

Compound IDTarget EnzymeIn Silico MethodPredicted Activity/ScoreIn Vitro IC50 (µM)Reference
5gDHFRMolecular DockingGood binding affinity< 4.0 (Lower than Trimethoprim)[1]
4dDHFRMolecular DockingGood binding affinity4.10[1]
4fDHFRMolecular DockingGood binding affinity4.77[1]
4gDHFRMolecular DockingGood binding affinity4.55[1]
6dDHFRMolecular DockingGood binding affinity4.25[1]
TrimethoprimDHFR--> 5.0[1]
M17DPP-IVMolecular Docking-8.2 kcal/molNot Synthesized[2][3]
M18DPP-IVMolecular Docking-8.0 kcal/mol13.14 ± 0.49[2][3]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anticancer Activity

Table 3: In Silico Prediction and In Vitro Cytotoxicity (IC50)

Compound IDCancer Cell LineIn Silico TargetIn Silico MethodIn Vitro IC50 (µM)Reference
11eHCT-116 (Colon)VEGFR-2Molecular Docking1.14[4]
11eMCF-7 (Breast)VEGFR-2Molecular Docking1.54[4]
12bHCT-116 (Colon)VEGFR-2Molecular Docking2.33[4]
12bMCF-7 (Breast)VEGFR-2Molecular Docking3.08[4]
SorafenibHCT-116 (Colon)VEGFR-2-12.01[4]
SorafenibMCF-7 (Breast)VEGFR-2-15.23[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 104 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrimidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Agar Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the DHFR enzyme.

  • Reaction Mixture Preparation: In a suitable buffer, combine the DHFR enzyme, its substrate dihydrofolic acid, and the co-factor NADPH.

  • Inhibitor Addition: Add the tetrahydropyrimidine derivative at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding one of the components (e.g., NADPH).

  • Absorbance Monitoring: Monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.

  • IC50 Calculation: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the cross-validation of in silico predictions with in vitro experimental results in drug discovery.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation a Library of Tetrahydropyrimidine Derivatives b Molecular Docking / QSAR Modeling a->b c Prediction of Biological Activity (e.g., Binding Affinity, MIC, IC50) b->c d Synthesis of Selected Derivatives c->d Selection of Promising Candidates g Cross-Validation and Correlation Analysis c->g e In Vitro Assays (Antimicrobial, Cytotoxicity, Enzyme Inhibition) d->e f Experimental Determination of Activity (MIC, IC50) e->f f->b Data for Model Refinement f->g

Caption: Workflow for cross-validation of in silico and in vitro studies.

Signaling Pathways

Tetrahydropyrimidine derivatives have been shown to modulate various signaling pathways. The diagrams below illustrate two such pathways, VEGFR-2 and Wnt/β-catenin, which are often implicated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor Tetrahydropyrimidine Derivative (e.g., 11e) Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition.

The Wnt/β-catenin pathway plays a crucial role in cell fate determination, proliferation, and migration.

G cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK-3β) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasomal Degradation beta_catenin_off->Proteasome Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dsh Frizzled->Dsh Dsh->DestructionComplex Inhibition beta_catenin_on β-catenin (stabilized) TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Enters Nucleus TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: Overview of the Wnt/β-catenin signaling pathway.

References

Performance Benchmark: Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate in Context of Known Eg5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comparative performance overview of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a novel dihydropyrimidinone (DHPM) derivative, against established inhibitors of the mitotic kinesin Eg5. Eg5 is a critical protein for the formation of the bipolar mitotic spindle during cell division, and its inhibition represents a promising strategy for cancer therapy.[1][2] The benchmark for this comparison is Monastrol, a well-characterized, cell-permeable allosteric inhibitor of Eg5.[3][4]

While specific inhibitory data for Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not yet publicly available, this guide will leverage data from structurally related DHPMs to provide a predictive benchmark. The comparison will focus on inhibitory concentrations (IC50) from in vitro enzyme and cell-based assays.

Quantitative Performance Comparison

The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Monastrol and other relevant DHPM derivatives against the Eg5 protein and various cancer cell lines. This data provides a reference framework for the anticipated performance of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

CompoundTarget/AssayIC50 (µM)Reference
(±)-Monastrol Mitotic Kinesin Eg5 (ATPase Assay)14[3][4]
(S)-Monastrol Basal Eg5 ATPase Activity1.7[4]
(R)-Monastrol Basal Eg5 ATPase Activity8.2[4]
Monastrol Eg5 Constructs (MT-activated ATPase)6 - 50[5]
Compound C9 (a thiopyrimidinone derivative) Eg5 Motor Protein ATPase Assay30.25[1][6]
Monastrol (positive control for C9) Eg5 Motor Protein ATPase Assay51.74[1]
Monastrol MCF-7 and HeLa cell lines~50-60[4]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Eg5 signaling pathway and a typical experimental workflow for inhibitor screening.

Eg5_Signaling_Pathway cluster_mitosis Mitosis cluster_spindle Mitotic Spindle Assembly Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Centrosome_Separation Centrosome Separation Bipolar_Spindle_Formation Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle_Formation Bipolar_Spindle_Formation->Metaphase Enables Chromosome_Alignment Chromosome Alignment Bipolar_Spindle_Formation->Chromosome_Alignment Chromosome_Alignment->Anaphase Prerequisite for Eg5 Eg5 Eg5->Centrosome_Separation Drives Mitotic_Arrest Mitotic Arrest & Apoptosis DHPM_Inhibitor DHPM Inhibitor (e.g., Monastrol) DHPM_Inhibitor->Eg5 Inhibits DHPM_Inhibitor->Mitotic_Arrest Leads to

Caption: Eg5's role in mitosis and its inhibition by DHPMs.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays ATPase_Assay Eg5 ATPase Activity Assay Motility_Assay Microtubule Gliding Assay Data_Analysis IC50 Determination & SAR Analysis Motility_Assay->Data_Analysis Cancer_Cell_Lines Cancer Cell Lines (e.g., MCF-7, HeLa) MTT_Assay MTT Cell Viability Assay Cancer_Cell_Lines->MTT_Assay Immunofluorescence Immunofluorescence (Spindle Morphology) MTT_Assay->Immunofluorescence Immunofluorescence->Data_Analysis Compound_Synthesis Compound Synthesis & Purification Compound_Synthesis->ATPase_Assay Test Compound Compound_Synthesis->Cancer_Cell_Lines Test Compound

Caption: Workflow for evaluating Eg5 inhibitors.

Experimental Protocols

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor domain, which is essential for its function. Inhibition of this activity is a direct measure of the compound's effect on the enzyme.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Eg5. The reaction is initiated by adding ATP to a mixture of purified Eg5 protein and microtubules in the presence of varying concentrations of the test compound.

Methodology:

  • Reagents: Purified human Eg5 motor domain, microtubules (polymerized from tubulin), assay buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA), ATP, and a phosphate detection reagent (e.g., malachite green).

  • Procedure:

    • A reaction mixture containing Eg5, microtubules, and the test compound (at various concentrations) in assay buffer is pre-incubated.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 25°C).

    • The reaction is stopped, and the amount of released Pi is determined by adding the phosphate detection reagent and measuring the absorbance at a specific wavelength (e.g., 650 nm).

  • Data Analysis: The rate of ATP hydrolysis is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.[7][8][9][10]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (living) cells.[7][9][10] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Culture: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 2-4 hours to allow formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7][10]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion

Based on the available data for Monastrol and other dihydropyrimidinone derivatives, it is anticipated that Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate will exhibit inhibitory activity against the mitotic kinesin Eg5. The presence of the trifluoromethylphenyl group may influence its potency and pharmacokinetic properties.[11] Further in vitro and cell-based studies, following the protocols outlined in this guide, are necessary to definitively determine its performance profile and potential as an anticancer agent.

References

Head-to-head comparison of different synthetic routes to trifluoromethyl-containing tetrahydropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, trifluoromethyl-containing tetrahydropyrimidines are of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl (CF3) group, which can enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates. This guide provides a head-to-head comparison of two distinct synthetic strategies for accessing this valuable scaffold: the classic Biginelli multicomponent reaction and a stepwise approach involving the cyclization of a pre-formed trifluoromethylated building block.

This objective comparison, supported by experimental data, aims to inform the selection of the most suitable synthetic route based on factors such as yield, reaction conditions, and substrate scope.

At a Glance: Two Paths to a Prized Scaffold

The synthesis of trifluoromethyl-containing tetrahydropyrimidines can be broadly approached through two divergent strategies. The first, a multicomponent reaction, offers the advantage of assembling the heterocyclic core in a single step from simple precursors. The second, a stepwise approach, provides greater control over the introduction of substituents and may be more amenable to the synthesis of specific isomers.

dot

Caption: A comparison of a one-pot versus a stepwise synthetic route.

Performance Data: A Quantitative Comparison

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: Biginelli ReactionRoute 2: Stepwise Cyclization from a Building Block
Target Compound 4-Aryl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one2-(Trifluoromethyl)tetrahydropyrimidine
Starting Materials Aromatic aldehyde, Ethyl trifluoroacetoacetate, Urea1,3-Diaminopropane, Trifluoroacetaldehyde ethyl hemiacetal
Reaction Type Three-component, one-pot cyclocondensationTwo-step: Imine formation followed by cyclization
Catalyst/Reagent Trifluoroacetic acid (catalytic)None (for imine formation), heat for cyclization
Solvent AcetonitrileDiethyl ether (for imine formation), neat (for cyclization)
Reaction Temperature Reflux (approx. 82 °C)Room temperature (imine), 100 °C (cyclization)
Reaction Time 4-6 hoursNot specified (imine), 2 hours (cyclization)
Reported Yield 85-95%75% (overall)

Experimental Corner: Detailed Protocols

For a reproducible comparison, the detailed experimental protocols for each synthetic route are provided below.

Route 1: Biginelli Reaction for 4-Aryl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones

This procedure outlines a modified Biginelli reaction using trifluoroacetic acid as a catalyst.

dot

Caption: Workflow for the Biginelli reaction.

Procedure:

  • A mixture of an aromatic aldehyde (10 mmol), ethyl trifluoroacetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of trifluoroacetic acid (0.5 mmol) in acetonitrile (30 mL) is prepared.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into ice-cold water (100 mL) with stirring.

  • The resulting solid precipitate is collected by filtration.

  • The collected solid is washed with water and then dried to afford the pure 4-aryl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one.

Route 2: Stepwise Cyclization for 2-(Trifluoromethyl)tetrahydropyrimidine

This two-step procedure involves the initial formation of a trifluoromethylated imine, followed by thermal cyclization.

dot

Safety Operating Guide

Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the safe disposal of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and similar chemical compounds. Adherence to these procedures is critical for maintaining compliance with safety regulations and protecting all laboratory personnel.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical for disposal, it is imperative to be equipped with the appropriate personal protective equipment.

Required Personal Protective Equipment (PPE):

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat or other protective clothing.
Respiratory Use in a well-ventilated area, such as a fume hood.

Safety Precautions:

  • Avoid contact with skin, eyes, and clothing.[1][2][3]

  • Wash hands thoroughly after handling the chemical.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Ensure adequate ventilation to prevent the inhalation of dust or fumes.[1][3]

II. Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of the chemical waste.

  • Waste Identification and Classification:

    • This compound should be treated as hazardous chemical waste.

    • Consult the Safety Data Sheet (SDS) for the specific compound if available. For similar compounds, hazard classifications may include skin, eye, and respiratory irritation.[1][3]

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

    • Keep solid and liquid waste in separate, designated containers.

  • Container Selection and Labeling:

    • Use a dedicated, sealable, and chemically compatible container for the waste.

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate"

      • The approximate quantity of the waste.

      • The date of accumulation.

      • Appropriate hazard warnings (e.g., "Irritant").

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area, such as a chemical fume hood.[4]

    • The container must be kept closed at all times, except when adding waste.[5]

    • Ensure secondary containment is in place to catch any potential leaks or spills.

  • Disposal Request and Pickup:

    • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[4][6]

    • Do not dispose of this chemical down the drain or in the regular trash.[1][5]

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this chemical.

DisposalWorkflow A Start: Identify Waste (Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl) -1,2,3,4-tetrahydropyrimidine-5-carboxylate) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a new waste stream? B->C D Select a compatible, sealable waste container. C->D Yes F Place waste in the designated container. C->F No E Label container: 'Hazardous Waste' + Chemical Name + Date D->E E->F G Store in designated satellite accumulation area. F->G H Is the container full? G->H I Continue to add waste as needed. H->I No J Arrange for disposal with EHS. H->J Yes I->C K End of Process J->K

Caption: Disposal workflow for chemical waste.

By following these procedures, you contribute to a safer laboratory and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.

References

Essential Safety and Operational Guidance for Handling Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The following procedures and recommendations are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach to personal protection is warranted. The following table summarizes the recommended PPE for handling Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, based on guidelines for structurally related substituted pyrimidine and trifluoromethylphenyl compounds.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1-2003 compliant
Skin Protection Chemical-resistant lab coatStandard laboratory issue
Nitrile or neoprene glovesASTM F1671 compliant
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate filtersFollow institutional respiratory protection program
Foot Protection Closed-toe, chemical-resistant shoesASTM F2413 compliant

Note: The selection of appropriate PPE is contingent on the specific experimental conditions, including the quantity of the compound being handled, its physical form (solid or in solution), and the potential for aerosolization.

Handling and Storage Protocols

Handling: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2] Avoid direct contact with the skin, eyes, and clothing.[1][2] Measures should be in place to prevent the generation of dust or aerosols. After handling, thoroughly wash hands and any exposed skin with soap and water.

Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Spill Response: In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container. In all cases, wear the appropriate PPE during cleanup.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, including contaminated lab supplies and unused material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

PPE_Selection_Workflow start Start: Assess Task and Hazards is_solid Is the compound a solid? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No weighing Weighing or transfer of solid? is_solid->weighing Yes in_fume_hood Working in a fume hood? is_solution->in_fume_hood Yes is_solution->in_fume_hood No ppe_base Standard PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves - Closed-toe Shoes weighing->ppe_base No ppe_respirator Add: - NIOSH-approved Respirator weighing->ppe_respirator Yes potential_aerosol Potential for aerosol generation? in_fume_hood->potential_aerosol Yes in_fume_hood->ppe_base No potential_aerosol->ppe_base No ppe_face_shield Add: - Face Shield potential_aerosol->ppe_face_shield Yes end_procedure Proceed with Experiment ppe_base->end_procedure ppe_respirator->ppe_base ppe_face_shield->ppe_base

Caption: PPE Selection Workflow Diagram.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.